Enalapril (D5 maleate)
Description
Historical Context of Angiotensin-Converting Enzyme Inhibitors (ACEIs) Development
The journey to developing Angiotensin-Converting Enzyme Inhibitors (ACEIs) is a landmark in medicinal chemistry, originating from the study of snake venom. lgcstandards.com In the mid-1950s, the angiotensin-converting enzyme (ACE) was identified as the enzyme that converts angiotensin I to the potent vasoconstrictor, angiotensin II. lgcstandards.compharmaceutical-journal.com A pivotal breakthrough occurred in the 1960s when researchers discovered that peptides from the venom of the Brazilian pit viper, Bothrops jararaca, inhibited ACE activity. lgcstandards.comahajournals.orgresearchgate.netwikidoc.orgecrjournal.com This venom contained a bradykinin-potentiating factor (BPF) that was shown to block the conversion of angiotensin I to angiotensin II. ahajournals.orgwikidoc.orgnih.gov
This discovery spurred the logical design of molecules to specifically inhibit ACE. ahajournals.org Scientists at the pharmaceutical company Squibb undertook extensive research, testing thousands of chemical structures. lgcstandards.compharmaceutical-journal.com This effort culminated in the development of captopril, the first orally active ACE inhibitor, which received FDA approval in 1981. lgcstandards.comwikidoc.org Although a significant advancement, researchers continued to seek improvements. lgcstandards.com Subsequently, scientists at Merck developed enalapril (B1671234), a non-sulfhydryl-containing ACE inhibitor, which was approved by the FDA in 1985. lgcstandards.com This new class of drugs revolutionized the management of hypertension. ecrjournal.com
| Milestone | Year | Description |
| ACE Discovery | Mid-1950s | Angiotensin-converting enzyme (ACE) is identified. lgcstandards.com |
| Venom Peptide Discovery | 1965-1968 | Peptides from Bothrops jararaca venom are found to inhibit ACE. pharmaceutical-journal.comahajournals.org |
| First Orally Active ACEI | 1975 | Captopril is developed by Squibb scientists. wikidoc.org |
| Captopril FDA Approval | 1981 | Captopril is approved for clinical use. wikidoc.org |
| Enalapril Development | 1985 | Enalapril, a second-generation ACEI, receives FDA approval. lgcstandards.com |
Role of Enalapril Maleate (B1232345) as a Prodrug in Pharmacological Investigations
Enalapril maleate is classified as a prodrug, meaning it is an inactive compound that is metabolized in the body to produce an active drug. fda.govnih.govjscimedcentral.compatsnap.comfda.gov.phchemicalbook.com Following oral administration, enalapril undergoes bioactivation through the hydrolysis of its ethyl ester, primarily in the liver. fda.govpatsnap.comfda.govncats.io This process converts it into its active metabolite, enalaprilat (B1671235), which is a potent inhibitor of the angiotensin-converting enzyme. fda.govjscimedcentral.comfda.gov
The pharmacokinetic profile of enalapril is well-documented in research. The extent of absorption of enalapril after oral administration is approximately 60%, and this absorption is not affected by the presence of food. fda.govfda.gov Peak serum concentrations of the parent drug, enalapril, are typically observed within about one hour. fda.govfda.gov However, the active metabolite, enalaprilat, reaches its peak serum concentrations three to four hours after an oral dose of enalapril maleate. fda.govfda.gov Enalaprilat itself is poorly absorbed when administered orally. fda.govfda.gov The effective half-life for the accumulation of enalaprilat after multiple doses is approximately 11 hours. fda.govnih.govnih.gov This prodrug mechanism allows for effective oral administration and sustained activity of the inhibitor. chemicalbook.com
| Pharmacokinetic Parameter | Value/Description |
| Classification | Prodrug of the active metabolite, enalaprilat. fda.govpatsnap.comnih.gov |
| Bioactivation | Hydrolyzed in the liver to enalaprilat. jscimedcentral.compatsnap.comfda.gov.ph |
| Oral Absorption (Enalapril) | Approximately 60%. fda.govnih.govnih.gov |
| Peak Serum Time (Enalapril) | ~1 hour. fda.govfda.gov |
| Peak Serum Time (Enalaprilat) | 3 to 4 hours. fda.govfda.gov |
| Effective Half-Life (Enalaprilat) | 11 hours. fda.govnih.govnih.gov |
| Metabolism | Converted to enalaprilat; no other significant metabolites are known. fda.govnih.govnih.gov |
| Excretion | Both enalapril and enalaprilat are excreted by the kidneys. nih.govjscimedcentral.comnih.gov |
Significance of Enalapril (D5 Maleate) in Contemporary Research Methodologies
In modern research, particularly in the fields of pharmacology and bioanalysis, stable isotope-labeled compounds are indispensable tools. symeres.commedchemexpress.commoravek.com Enalapril (D5 Maleate) is a deuterated analog of enalapril maleate, where five hydrogen atoms have been replaced with deuterium (B1214612). biosynth.comveeprho.combioscience.co.uk This isotopic labeling does not alter the compound's chemical properties but gives it a distinct mass signature. moravek.com
The primary and most critical application of Enalapril (D5 Maleate) is as an internal standard for the quantification of enalapril in complex biological matrices like plasma or urine. biosynth.comveeprho.combiomol.comcaymanchem.com Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) rely on internal standards for accurate and precise measurements. biosynth.combiomol.com
A deuterated internal standard is considered the gold standard in bioanalysis because it co-elutes with the unlabeled analyte and exhibits nearly identical extraction recovery and ionization response in the mass spectrometer. aptochem.com However, due to its higher mass, its signal is clearly distinguishable from that of the natural analyte. aptochem.com This allows researchers to correct for variations during sample preparation and analysis, leading to highly reliable and robust quantification. aptochem.com The use of Enalapril (D5 Maleate) is therefore central to pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring, ensuring the accuracy required to develop therapeutic strategies. moravek.comveeprho.commetsol.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1/i4D,5D,6D,8D,9D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFJQPXVCSSHAI-DQNQMXAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H].C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Modifications of Enalapril
Established Synthetic Pathways for Enalapril (B1671234) Maleate (B1232345)
The synthesis of Enalapril, chemically known as (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline, has evolved since its first publication in 1980 by researchers at Merck. researchgate.netgoogle.com The primary challenge lies in controlling the stereochemistry to produce the desired (S,S,S)-isomer, which is the most active form of the drug.
Dipeptide and Amino Acid Precursor Chemistry
Another common laboratory and industrial approach involves a multi-step process:
Protection: The amino group of L-alanine is protected, often using a tert-butyloxycarbonyl (BOC) group, to form BOC-L-alanine. google.com
Coupling: The protected BOC-L-alanine is then coupled with the methyl ester of L-proline (L-proline methyl ester hydrochloride) using a condensing agent. google.com
Hydrolysis and Deprotection: The resulting BOC-L-alanyl-L-proline methyl ester undergoes hydrolysis to remove the methyl ester, followed by an acid-catalyzed deprotection step to remove the BOC group, yielding the final L-alanyl-L-proline dipeptide. google.com
The purity and correct stereochemistry of this dipeptide precursor are paramount for the success of subsequent steps and the efficacy of the final active pharmaceutical ingredient.
Reductive Alkylation Approaches and Stereoinduction
The central bond-forming reaction in the synthesis of Enalapril is the coupling of the L-alanyl-L-proline dipeptide with ethyl 2-oxo-4-phenylbutyrate. chemicalbook.com This transformation is achieved through a diastereoselective reductive amination, a specific type of reductive alkylation. researchgate.netacs.org
In this key step, the amine group of the dipeptide reacts with the ketone group of the α-ketoester to form an intermediate imine, which is then reduced in situ to form the final N-substituted dipeptide structure of Enalapril. The reaction is typically catalyzed by Raney nickel (Ra-Ni) under a hydrogen atmosphere. researchgate.netgoogle.com
A critical aspect of this reaction is stereoinduction , the preferential formation of one stereoisomer over another. The goal is to maximize the yield of the pharmacologically active (S,S,S)-Enalapril isomer while minimizing the formation of other diastereomers, such as the (R,S,S)-isomer. researchgate.net The inherent chirality of the L-alanyl-L-proline dipeptide guides the stereochemical outcome of the reductive amination, leading to a high degree of stereoinduction. researchgate.net
Evolution of Synthetic Methodologies
Since the initial synthesis, significant research has focused on refining the process to improve yield and, most importantly, stereoselectivity. The original methods reported a diastereomer ratio of 6.7:1 in favor of the desired product. google.com
Subsequent process development led to the discovery that the addition of certain additives could dramatically improve the stereoselectivity of the reductive amination step. A multidimensional screening of various catalysts and additives revealed that the combination of acetic acid and potassium fluoride, when used with a Raney nickel catalyst in ethanol, could enhance the diastereomeric ratio of the desired SSS isomer to the RSS isomer from 11:1 to an improved 17:1. researchgate.net While other catalysts like palladium on carbon (Pd/C) and iridium dioxide (IrO₂) were investigated, they showed significantly lower selectivity. google.com
Alternative synthetic routes have also been explored. One such method involves reacting the benzyl (B1604629) ester of L-alanyl-L-proline with ethyl 3-benzoylacrylate, followed by a reduction step. chemicalbook.com Other innovations have focused on improving safety and cost-effectiveness by replacing hazardous reagents, such as using bis(trichloromethyl) carbonate instead of highly toxic chloroformates. google.com The final step in the production process is the reaction of the purified Enalapril base with maleic acid to form the stable and marketable Enalapril maleate salt. chemicalbook.comnih.gov
| Catalyst System | Diastereomer Ratio (SSS:RSS) | Reference |
|---|---|---|
| Raney Nickel (Ra-Ni) - Initial | 6.7:1 | google.com |
| Raney Nickel (Ra-Ni) - Optimized | 11:1 | researchgate.net |
| Ra-Ni with Acetic Acid & Potassium Fluoride | 17:1 | researchgate.net |
| Palladium on Carbon (Pd/C) | 1.5:1 | google.com |
Isotopic Labeling for Research Applications: Enalapril (D5 Maleate) Synthesis
Isotopically labeled compounds are indispensable tools in modern drug discovery and development. Enalapril (D5 maleate), a deuterated analog of Enalapril, plays a vital role in analytical and metabolic research.
Deuterium (B1214612) Incorporation Rationale and Techniques
Rationale: The primary reason for synthesizing deuterated Enalapril is to create a stable, non-radioactive internal standard for use in bioanalytical assays. biomol.com The replacement of hydrogen with its heavier isotope, deuterium, results in a molecule that is chemically identical to the parent drug but has a higher mass. This mass difference is easily detectable by mass spectrometry (MS), allowing for precise quantification of the non-labeled drug in biological samples like blood plasma or urine. biomol.comhwb.gov.in
This technique is fundamental to pharmacokinetic (PK) and pharmacodynamic (PD) studies, which examine how a drug is absorbed, distributed, metabolized, and excreted (ADME). hwb.gov.innih.gov Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect," where metabolic processes that involve breaking a C-H bond are slowed down. scispace.com This principle, known as a "deuterium switch," can be used to intentionally alter a drug's metabolic profile to improve its half-life or avoid the formation of undesirable metabolites. nih.govzeochem.com
Techniques: For Enalapril (D5 maleate), the five deuterium atoms are specifically located on the phenyl ring of the 3-phenylpropyl side chain. biomol.com The most direct synthetic approach involves a stepwise synthesis starting with a commercially available deuterated precursor, such as a phenyl-d5 containing building block. This deuterated precursor is then used to construct the required ethyl 2-oxo-4-(phenyl-d5)butyrate intermediate. This isotopically labeled intermediate is then subjected to the same reductive amination reaction with L-alanyl-L-proline as used in the synthesis of unlabeled Enalapril. researchgate.netgoogle.com
Specific Applications of Deuterated Enalapril Analogs in Research
Deuterated analogs of Enalapril, particularly Enalapril-d5, have specific and critical applications in pharmaceutical research:
Internal Standard for Quantification: The most common application of Enalapril-d5 is as an internal standard for the quantification of Enalapril in biological matrices using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). biomol.com By adding a known amount of the deuterated standard to a sample, researchers can accurately determine the concentration of the unlabeled drug, which is essential for pharmacokinetic analysis. impactfactor.org
ADME Studies: Stable isotope-labeled compounds are crucial for absorption, distribution, metabolism, and excretion (ADME) studies. hwb.gov.in Using deuterated Enalapril helps researchers trace the fate of the drug in the body, identify its metabolites, and understand its disposition without the need for radioactive labels.
Bioavailability and Bioequivalence Studies: These studies compare the rate and extent of absorption of different formulations of a drug. Deuterated Enalapril can be used as a tracer to differentiate between an orally administered dose and an intravenously administered reference dose, allowing for the precise determination of absolute bioavailability.
In addition to stable isotopes like deuterium, radio-labeled versions, such as tritium (B154650) ([³H])-labeled Enalapril, have also been synthesized for research purposes where higher detection sensitivity is required. iaea.org
| Compound | Label | Primary Application | Detection Method |
|---|---|---|---|
| Enalapril (D5 maleate) | Deuterium (2H) | Internal Standard for Quantification, ADME Studies | Mass Spectrometry (LC-MS, GC-MS) |
| [3H]-Enalapril | Tritium (3H) | Metabolic Studies, Receptor Binding Assays | Scintillation Counting |
Molecular Mechanisms and Pharmacodynamics of Enalapril
Angiotensin-Converting Enzyme (ACE) Inhibition Pathway
The central mechanism of enalapril's action is the inhibition of the angiotensin-converting enzyme, a key component of the RAAS. patsnap.comdroracle.ai This enzyme plays a crucial role in blood pressure regulation. nih.gov
The Renin-Angiotensin-Aldosterone System is a hormonal cascade that regulates blood pressure and fluid balance. nih.govyoutube.com Within this system, ACE, a peptidyl dipeptidase, catalyzes the conversion of the inactive decapeptide, angiotensin I, into the potent octapeptide, angiotensin II. fda.govdroracle.ainih.gov Angiotensin II is a powerful vasoconstrictor substance that narrows blood vessels, leading to an increase in blood pressure. patsnap.comwikipedia.orgyoutube.com Furthermore, angiotensin II stimulates the adrenal cortex to secrete aldosterone (B195564), a hormone that promotes sodium and water retention by the kidneys. fda.govpatsnap.com
Enalapril (B1671234) itself is a weak inhibitor of ACE, but its active metabolite, enalaprilat (B1671235), is a potent, long-acting, and competitive inhibitor of the enzyme. drugbank.commedchemexpress.comnih.gov Enalaprilat competes with the natural substrate, angiotensin I, for the active site of the ACE enzyme. medchemexpress.comnih.gov By binding to and inhibiting ACE, enalaprilat effectively blocks the conversion of angiotensin I to angiotensin II. wikipedia.orgnih.govdrugbank.com This inhibition is a key therapeutic action, with enalaprilat demonstrating a high affinity for the enzyme, as indicated by its low IC50 value. medchemexpress.com
Pharmacokinetic Profile of Enalapril and Enalaprilat
| Parameter | Enalapril | Enalaprilat | Reference |
|---|---|---|---|
| Nature | Prodrug (inactive) | Active Metabolite | drugbank.comfda.govpatsnap.com |
| Activation | Hydrolysis in the liver | - | fda.govpatsnap.comconsensus.app |
| Oral Absorption | Approximately 60% | Poorly absorbed | fda.govconsensus.app |
| Peak Serum Concentration (after oral enalapril) | ~1 hour | ~3-4 hours | fda.govdroracle.ai |
| Primary Route of Excretion | Renal | Renal | fda.govnih.gov |
Renin-Angiotensin-Aldosterone System (RAAS) Modulation
By inhibiting the formation of angiotensin II, enalaprilat profoundly modulates the Renin-Angiotensin-Aldosterone System, leading to a cascade of physiological effects that underpin its therapeutic utility. drugbank.comyoutube.com
The primary pharmacodynamic effect of enalaprilat is the reduction of circulating and tissue levels of angiotensin II. drugbank.comfda.govdroracle.ai The decrease in this potent vasoconstrictor leads to reduced vasopressor activity. fda.govdroracle.ai This results in the relaxation of peripheral blood vessels (both arterial and venous), a decrease in systemic vascular resistance, and consequently, a lowering of blood pressure. nih.govconsensus.appdroracle.aiconsensus.app This reduction in peripheral resistance is typically achieved without a significant compensatory increase in heart rate or cardiac output. nih.govconsensus.app
Angiotensin II is the primary stimulant for the release of aldosterone from the adrenal glands. fda.govpatsnap.com Consequently, the inhibition of angiotensin II production by enalaprilat leads to decreased aldosterone secretion. drugbank.comfda.govpatsnap.comdroracle.ai While this decrease is generally small, it contributes to a mild natriuretic (sodium excretion) effect and can lead to small increases in serum potassium levels, as aldosterone normally promotes potassium excretion. fda.govdroracle.aidroracle.ai
Simultaneously, the reduction in angiotensin II levels removes a natural negative feedback mechanism on renin secretion by the kidneys. drugbank.comdroracle.ai This loss of feedback results in a compensatory increase in plasma renin activity. drugbank.comdroracle.ai Despite the rise in renin and subsequent angiotensin I levels, the therapeutic effect is maintained as the conversion to the active angiotensin II remains blocked by enalaprilat. youtube.com
Pharmacodynamic Effects of Enalaprilat on the RAAS
| RAAS Component | Effect | Resulting Physiological Action | Reference |
|---|---|---|---|
| Angiotensin II | Decreased levels | Reduced vasoconstriction; decreased blood pressure | drugbank.comfda.govdroracle.ai |
| Aldosterone | Decreased secretion | Mild increase in sodium excretion; potential for increased serum potassium | drugbank.comfda.govdroracle.ai |
| Plasma Renin Activity | Increased levels | Compensatory response due to loss of negative feedback | drugbank.comdroracle.ai |
| Bradykinin (B550075) | Increased levels | Contributes to vasodilation | drugbank.compatsnap.comdroracle.ai |
Beyond RAAS: Alternative or Complementary Pharmacological Actions
While the primary therapeutic effects of enalapril are unequivocally linked to the inhibition of the RAAS, evidence suggests the existence of complementary pharmacological actions. drugbank.com It has been noted that enalapril can exert antihypertensive effects even in individuals with low-renin hypertension, suggesting that mechanisms other than RAAS suppression may be involved. drugbank.com
Effects on Bradykinin Metabolism
A significant aspect of enalapril's mechanism of action is its effect on the metabolism of bradykinin. The angiotensin-converting enzyme is also known as kininase II, an enzyme responsible for the degradation of bradykinin, a potent vasodilator peptide. droracle.aismpdb.ca By inhibiting this enzyme, enalaprilat prevents the breakdown of bradykinin, leading to its accumulation. droracle.ainih.gov This increase in local bradykinin levels is believed to contribute significantly to the therapeutic effects of enalapril. patsnap.com
The potentiation of bradykinin by enalaprilat enhances vasodilation, further contributing to the reduction in blood pressure. patsnap.comnih.gov This bradykinin-mediated vasodilation complements the effects of reduced angiotensin II levels. droracle.ai Research has demonstrated that the potentiation of bradykinin-induced effects is a key mechanism of ACE inhibitors like enalapril. nih.gov
| Experimental Model | Effect of Enalaprilat | Outcome |
|---|---|---|
| Guinea-pig ileum and rat uterus | Potentiated bradykinin-induced contractile effects. nih.gov | Enhanced smooth muscle contraction in response to bradykinin. |
| Pre-contracted guinea-pig ileum | Potentiated bradykinin-induced relaxation. nih.gov | Increased vasodilation in response to bradykinin. |
| Diabetic rats | Augmented bradykinin-induced vasodilation. nih.gov | Improved vascular reactivity to bradykinin. |
Influence on Nitric Oxide Pathways
The accumulation of bradykinin due to ACE inhibition by enalapril directly influences nitric oxide (NO) pathways. nih.gov Bradykinin is a potent stimulator of nitric oxide synthase (NOS), the enzyme responsible for the production of NO in endothelial cells. ahajournals.org Increased bradykinin levels activate B2 receptors on the endothelium, leading to an increased synthesis and release of NO. ahajournals.orgahajournals.org Nitric oxide is a powerful vasodilator that plays a crucial role in regulating vascular tone and blood pressure. nih.gov
Studies have shown that treatment with enalapril leads to an increase in the production of NO. For instance, in patients with essential hypertension, enalapril treatment resulted in a significant increase in serum reactive nitrite (B80452) intermediates, which are byproducts of NO metabolism. nih.govresearchgate.net This suggests that enalapril enhances the bioavailability of NO, contributing to its antihypertensive effects. nih.gov Furthermore, research in animal models has demonstrated that ACE inhibitors, including enalapril, can increase the expression and activity of endothelial nitric oxide synthase (eNOS). nih.gov
| Study Population/Model | Parameter Measured | Result of Enalapril Treatment | Reference |
|---|---|---|---|
| Patients with essential hypertension | Serum reactive nitrite intermediates (RNI) | Increased from 164.5 ± 20.2 nmol/mL to 266.9 ± 47.3 nmol/mL. | nih.govresearchgate.net |
| Normotensive subjects | NO release rate from the lung | Significantly increased at 4 hours post-administration. | ahajournals.org |
| Sprague-Dawley rats | Endothelial nitric oxide synthase (eNOS) protein expression and activity in the aorta and cardiac myocytes | Increased. | nih.gov |
Other Underscored Mechanisms
Beyond its well-established effects on the RAAS, bradykinin, and nitric oxide, enalapril's pharmacodynamic profile may involve other mechanisms that contribute to its therapeutic benefits.
Prostaglandin (B15479496) Synthesis: It has been suggested that the increased levels of bradykinin resulting from ACE inhibition could stimulate the synthesis of vasodilatory prostaglandins (B1171923). droracle.ainih.gov However, the direct contribution of prostaglandins to the antihypertensive effect of enalapril remains a subject of investigation, with some studies indicating that the effect is independent of prostaglandin activity. nih.gov
Anti-inflammatory and Anti-atherosclerotic Properties: Enalapril has been shown to possess anti-inflammatory and anti-atherosclerotic effects. consensus.app These properties may be linked to its ability to inhibit the pro-inflammatory actions of angiotensin II and potentially through the modulation of other cellular signaling pathways. consensus.app
Sympathetic Nervous System Modulation: By reducing the levels of angiotensin II, which has a central and peripheral facilitatory effect on the sympathetic nervous system, enalapril can lead to a decrease in sympathetic outflow. nih.gov This contributes to a reduction in peripheral vascular resistance and blood pressure.
Renal Hemodynamics: Enalapril can improve renal hemodynamics by increasing renal blood flow and decreasing renal vascular resistance. drugbank.comnih.gov In some patients, it may also increase the glomerular filtration rate. nih.gov
Pharmacokinetic Profiles and Metabolic Transformations
Absorption Dynamics and Bioactivation to Enalaprilat (B1671235)
Enalapril (B1671234) is administered as a prodrug, Enalapril maleate (B1232345), which is absorbed orally and then converted to its active form, enalaprilat. nih.govhmdb.canih.gov This bioactivation is a critical step for its pharmacological activity.
Following oral administration, enalapril is absorbed from the gastrointestinal tract and transported to the liver. livermetabolism.compatsnap.com In the liver, it undergoes hydrolysis, a Phase I metabolic reaction, where the ester group is cleaved to form the active dicarboxylic acid metabolite, enalaprilat. smpdb.caresearchgate.netchegg.com This conversion is primarily mediated by the enzyme carboxylesterase 1 (CES1). nih.govnih.govresearchgate.net The carboxylic acid functional group on enalaprilat is essential for its interaction with and inhibition of the angiotensin-converting enzyme. researchgate.net The esterification of this group in the prodrug form, enalapril, enhances its ability to cross cell membranes, facilitating absorption. researchgate.net Research in rat models suggests that the esterases responsible for this hydrolysis are predominantly located in the perihepatic venous region of the liver. nih.gov
| Parameter | Enalapril | Enalaprilat |
|---|---|---|
| Time to Peak Concentration (Tmax) | ~1 hour | 3-4 hours |
| Elimination Half-life (t1/2) | ~2 hours | ~11 hours (effective) |
Distribution Characteristics and Tissue Penetration Studies
Once in the systemic circulation, enalapril and its active metabolite enalaprilat are distributed to various tissues. The volume of distribution for enalapril has been reported to be between 1 and 2.4 L/kg. nih.gov Enalaprilat is known to penetrate into most tissues, with a particular affinity for the kidneys and vascular tissue. nih.govdrugbank.com Less than 50% of enalaprilat is bound to human plasma proteins. drugbank.com
The ability of enalapril and enalaprilat to cross the blood-brain barrier (BBB) is limited. nih.govnih.govdrugbank.com Studies in animal models have shown that both compounds cross the BBB poorly. nih.govdrugbank.com Despite this, some research suggests that enalapril may have protective effects on the BBB. nih.govresearchgate.net In rat models of ischemic stroke, enalapril has been shown to attenuate brain edema and protect the integrity of the blood-brain barrier. nih.govahajournals.org
Enalapril is known to cross the placental barrier. nih.gov Investigations into its distribution in breast milk indicate that both enalapril and enalaprilat are excreted in low concentrations. nih.gove-lactation.comlyfjastofnun.is Following a single 20 mg oral dose in postpartum women, the average peak enalapril level in breast milk was 1.7 µg/L, occurring 4 to 6 hours after the dose. nih.govlyfjastofnun.is The average peak for enalaprilat was also 1.7 µg/L. nih.govlyfjastofnun.is It is estimated that a breastfed infant would receive less than 2 mcg of enalaprilat daily. nih.gov The estimated maximum intake for an exclusively breastfed infant is approximately 0.16% of the maternal weight-adjusted dosage. nih.gov
| Compound | Average Peak Milk Level (µg/L) | Time to Peak Level |
|---|---|---|
| Enalapril | 1.7 | 4-6 hours post-dose |
| Enalaprilat | 1.7 | Variable |
Biotransformation Pathways and Metabolite Profiling
The primary biotransformation pathway for enalapril is its hydrolysis to the active metabolite, enalaprilat. hmdb.casmpdb.ca This conversion is the key metabolic step, and in humans, no significant metabolism beyond this bioactivation has been observed. nih.govdrugbank.com Enalapril itself is a weak inhibitor of ACE, and its therapeutic efficacy is dependent on its conversion to enalaprilat. nih.gov Both enalapril and enalaprilat are primarily eliminated from the body through renal excretion. drugbank.comdrugbank.com Approximately two-thirds of the drug is excreted in the urine as both unchanged enalapril and enalaprilat. nih.gov
Excretion Mechanisms and Renal Clearance Research
The elimination of enalapril and its active metabolite, enalaprilat, occurs predominantly through renal excretion. drugbank.comnih.gov Both the unchanged parent drug and enalaprilat are cleared from the body primarily by the kidneys. nih.gov Following oral administration, approximately 94% of the total dose is recovered in the urine and feces as either enalaprilat or unchanged enalapril. drugbank.com Of the total dose, about 61% is found in the urine and 33% in the feces. drugbank.com In the urine, about 40% of the recovered dose is in the form of enalaprilat. drugbank.com
Renal excretion of enalaprilat involves both glomerular filtration and tubular secretion. nih.gov More than 90% of an intravenously administered dose of enalaprilat is recovered in the urine as unchanged drug within 24 hours. drugbank.comnih.govfda.gov The renal clearance of enalaprilat in healthy individuals is approximately 158 ± 47 mL/min. drugbank.comdrugbank.compharmacompass.com In patients with impaired renal function, particularly those with a glomerular filtration rate of 30 mL/min or less, the disposition of enalaprilat is altered, leading to increased peak and trough levels and a prolonged time to reach steady state. nih.govfda.govwikipedia.orgdrugs.com
Comparative Pharmacokinetics of Enalapril and Enalaprilat
Enalapril and its active metabolite, enalaprilat, exhibit distinct pharmacokinetic profiles. Following oral administration of enalapril maleate, enalapril is rapidly absorbed, with peak plasma concentrations (Cmax) occurring within approximately one hour. nih.govresearchgate.netwikipedia.orgmedsafe.govt.nz In contrast, the Cmax of enalaprilat is reached much later, typically between three to four hours after dosing. drugbank.compatsnap.comjscimedcentral.comresearchgate.net This delay reflects the time required for the hepatic conversion of the prodrug.
The bioavailability of oral enalapril is approximately 60%, and it is not significantly affected by the presence of food. wikipedia.orgdrugbank.comlivermetabolism.com Enalaprilat, however, is poorly absorbed from the gastrointestinal tract, which necessitates its administration via intravenous injection when oral therapy is not feasible. drugbank.comnih.govwikipedia.org
The elimination half-life of enalapril is relatively short, around 2 to 3 hours. livermetabolism.com Enalaprilat has a more complex elimination pattern, characterized by a biphasic decline in plasma concentrations. wikipedia.org There is an initial phase with a half-life of 2 to 6 hours, reflecting renal filtration, followed by a prolonged terminal phase with a half-life of approximately 36 hours. wikipedia.org This prolonged phase is attributed to the tight binding of enalaprilat to ACE and does not lead to drug accumulation with repeated dosing. drugbank.comwikipedia.org The effective half-life for the accumulation of enalaprilat following multiple doses of enalapril is approximately 11 hours. drugbank.comnih.govnih.govdrugs.commedsafe.govt.nz
Interactive Data Table: Comparative Pharmacokinetic Parameters of Enalapril and Enalaprilat
| Parameter | Enalapril | Enalaprilat |
| Time to Peak Concentration (Tmax) | ~1 hour | 3-4 hours |
| Oral Bioavailability | ~60% | Poor |
| Elimination Half-life (Initial) | 2-3 hours | 2-6 hours |
| Elimination Half-life (Terminal) | - | ~36 hours |
| Effective Half-life (Accumulation) | - | ~11 hours |
Pediatric Pharmacokinetic Research and Developmental Considerations
The pharmacokinetics of enalapril and enalaprilat in pediatric patients exhibit age-related differences and present unique challenges for dose determination.
Pharmacokinetic studies in hypertensive children from 2 months to 15 years of age have shown that the general pharmacokinetic profile of enalapril and enalaprilat is comparable to that observed in healthy adults. researchgate.netnih.gov However, there is notable variability across different pediatric age groups.
In infants younger than 20 days, the mean elimination half-life of enalapril is significantly longer (10.3 hours) compared to older infants and children (2.7 hours). jscimedcentral.com This is likely due to the immaturity of both metabolic and renal elimination pathways in neonates. jscimedcentral.com Consequently, the mean area under the curve (AUC) for enalaprilat is substantially higher in infants younger than 20 days. jscimedcentral.com
Studies in children aged 1 to 16 years have found that the mean percentage conversion of enalapril to enalaprilat ranges from 64.7% in children aged 1 to 24 months to 74.6% in those aged 6 to less than 12 years. researchgate.netnih.gov The median effective half-life for the accumulation of enalaprilat has been reported to range from 14.6 hours to 16.3 hours in different pediatric age groups. researchgate.netnih.gov Despite these variations, some research suggests no statistically significant differences in key pharmacokinetic parameters between different pediatric age groups. oup.com
Interactive Data Table: Age-Related Pharmacokinetic Parameters in Children
| Age Group | Mean Conversion to Enalaprilat (%) | Median Effective Half-life of Enalaprilat (hours) |
| 1 to 24 months | 64.7% | - |
| 2 to <6 years | - | - |
| 6 to <12 years | 74.6% | 16.3 |
| 12 to <16 years | - | 14.6 |
Determining the appropriate dosage of enalapril for pediatric patients is complicated by several factors. The changing pharmacokinetics throughout childhood, from infancy to adolescence, necessitate age-specific dosing recommendations. eur.nlfrontiersin.org Data from adult studies cannot be directly extrapolated to children. eur.nl
One of the challenges is the lack of suitable pediatric formulations, which often requires the use of extemporaneous suspensions. researchgate.netnih.gov Studies have been conducted to ensure the tolerability and pharmacokinetic consistency of such formulations. researchgate.netnih.gov
Furthermore, the evidence to support effective and safe prescribing of enalapril in children, particularly in very young children and those with heart failure, is limited, with some studies showing conflicting results. eur.nl For instance, case reports have highlighted the risk of renal failure in preterm infants even with low doses, leading to recommendations for very cautious initial dosing in this vulnerable population. mdpi.com The primary goal of pediatric pharmacokinetic studies is to gather sufficient data to describe the dose-exposure relationship across different age groups and disease states to inform appropriate dosing. mdpi.com
Advanced Analytical Methodologies for Enalapril Maleate and Its Metabolites
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatography is a cornerstone for the separation, identification, and quantification of Enalapril (B1671234), its metabolites, and potential impurities. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry, and Capillary Electrophoresis (CE) are the predominant methods utilized.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Enalapril Maleate (B1232345) in bulk drug substances, pharmaceutical formulations, and biological fluids. oup.comomicsonline.orguniv-ovidius.ro Reversed-phase HPLC (RP-HPLC) is the most common mode, offering robust and reproducible methods for assay and impurity profiling. nih.gov The development of a simple, rapid, and user-friendly HPLC method is crucial for routine quality control analysis. univ-ovidius.ronih.gov
Method development often involves optimizing the stationary phase, mobile phase composition, and detector wavelength to achieve adequate separation and sensitivity. univ-ovidius.ro C8 and C18 columns are commonly employed as the stationary phase. univ-ovidius.ronih.govijpar.com The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate buffer) and an organic modifier like acetonitrile or methanol. oup.comuniv-ovidius.ronih.gov Adjusting the pH of the buffer is critical for achieving good peak shape and resolution; for instance, a pH of 3.0 has been shown to be effective. univ-ovidius.ronih.gov UV detection is commonly performed at wavelengths around 210 nm or 215 nm. oup.comuniv-ovidius.ronih.gov
Validation of these HPLC methods is performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). univ-ovidius.ronih.gov Linearity is typically established over a concentration range relevant for the assay, with correlation coefficients (r²) greater than 0.999 being indicative of a good fit. univ-ovidius.ronih.gov The sensitivity of these methods is demonstrated by low LOD and LOQ values, which can be in the sub-µg/mL range. univ-ovidius.rolcms.czjaper.in For impurity profiling, stability-indicating HPLC methods are developed to separate Enalapril from its known impurities, such as Enalaprilat (B1671235) and Diketopiperazine, as well as degradation products that may form under stress conditions. nih.govijpar.comscielo.brdrugfuture.com
Table 1: Examples of HPLC Methods for Enalapril Maleate Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Purospher Start C18 (250 cm x 4.6 mm, 5 µm) oup.com | Hewlett Zorbax SB-C18 (150 x 4.6 mm, 5 µm) univ-ovidius.ro | ZORBAX Eclipse XDB-C18 nih.gov |
| Mobile Phase | Methanol:Acetonitrile:Water (70:30 v/v), pH 3.5 oup.com | Acetonitrile: 0.025 M Phosphate Buffer, pH 3 (70:30 v/v) univ-ovidius.ro | Acetonitrile and Phosphate Buffer, pH 3.0 nih.gov |
| Flow Rate | 1.0 mL/min oup.com | 0.8 mL/min univ-ovidius.ro | Not Specified |
| Detection (UV) | 215 nm oup.com | 210 nm univ-ovidius.ro | Not Specified |
| Linearity Range | 2.5–100 µg/mL oup.com | 10–100 µg/mL univ-ovidius.ro | Not Specified |
| LOD | 3.9 ng/mL oup.com | 0.31 µg/mL univ-ovidius.ro | Not Specified |
| LOQ | 12 ng/mL oup.com | 0.94 µg/mL univ-ovidius.ro | Not Specified |
| Retention Time | < 5 min oup.com | 2.3 min univ-ovidius.ro | 20 min (assay) nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, particularly in complex biological matrices like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. lcms.czchromatographyonline.com This technique combines the superior separation capabilities of HPLC with the definitive identification and quantification power of mass spectrometry. It is essential for pharmacokinetic and bioequivalence studies of Enalapril and its active metabolite, Enalaprilat. lcms.czchromatographyonline.comnih.gov
Sample preparation for bioanalysis typically involves protein precipitation or liquid-liquid extraction to remove interferences from the plasma matrix. nih.gov The chromatographic separation is often achieved using a C18 column with a mobile phase consisting of solvents like methanol and acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization. nih.gov
The mass spectrometer is usually operated with an electrospray ionization (ESI) source in the positive ion mode. Quantification is performed using the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. lcms.cz For Enalapril, a common transition is m/z 377.2 → 234.2, and for Enalaprilat, m/z 349.1 → 206.1. lcms.cz These methods can achieve very low limits of quantification (LLOQ), often down to 1 ng/mL or even lower, making them suitable for detecting the low concentrations of the active metabolite in plasma. lcms.cznih.gov
Table 2: Examples of LC-MS/MS Methods for Enalapril and Enalaprilat Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Analyte(s) | Enalapril, Enalaprilat lcms.cz | Enalapril, Enalaprilat | Enalapril, Enalaprilat |
| Matrix | Human Plasma lcms.cz | Human Plasma | Human Plasma |
| Extraction | Protein Precipitation lcms.cznih.gov | Protein Precipitation | Protein Precipitation |
| Column | Not Specified | RP-C18 (50 x 4.0 mm, 5 µm) | C18 |
| Mobile Phase | Not Specified | 70% Methanol, 30% (20 mM Ammonium Acetate + 0.2 mM Formic Acid) | Methanol:Water:Formic Acid (74:24:2 v/v) |
| Ionization | ESI Positive lcms.cz | ESI Positive | ESI Positive |
| Linearity Range | 1–500 ng/mL lcms.cznih.gov | 1.0–200.0 ng/mL | 0.1–20 ng/mL |
| LLOQ | 1 ng/mL lcms.cznih.gov | 1 ng/mL | 0.1 ng/mL |
| MRM Transitions | EPL: 377.2→234.2; EPLT: 349.1→206.1 lcms.cz | Not Specified | Not Specified |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), presents a powerful alternative to HPLC for the analysis of Enalapril and its metabolite. oup.com CE offers advantages such as high separation efficiency, short analysis times (often under 5 minutes), and low consumption of samples and reagents, making it an environmentally friendly technique. oup.com
The separation in CZE is based on the differential migration of charged species in an electric field. The method's development involves optimizing several parameters, including the background electrolyte (BGE) composition and pH, applied voltage, and temperature. oup.com For the separation of Enalapril and Enalaprilat, a BGE consisting of boric acid and potassium dihydrogen phosphate at a pH of 8.0 has been successfully used. oup.com Another simple BGE composed of 10 mmol L-1 of boric acid at pH 9.0 has also been shown to be effective for analyzing Enalapril in combination with other drugs. Detection is typically carried out using a UV detector at a low wavelength, such as 206 nm. oup.com
The capillary requires conditioning before use, which usually involves flushing with sodium hydroxide, deionized water, and the running electrolyte to ensure reproducible migration times. oup.com The technique has been successfully applied to the quality control of pharmaceutical formulations and for the determination of Enalapril in urine samples after a solid-phase extraction step. nih.gov
Table 3: Examples of Capillary Electrophoresis Methods for Enalapril Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Analytes | Enalapril, Enalaprilat, Hydrochlorothiazide, Xipamide oup.com | Enalapril and 9 other active ingredients |
| Mode | Capillary Zone Electrophoresis (CZE) oup.com | Capillary Electrophoresis (CE) |
| Background Electrolyte | 20mM Boric acid–Potassium dihydrogen phosphate (75:25, v/v) with 5% MeOH, pH 8.0 oup.com | 10 mmol L-1 Boric acid, pH 9.0 |
| Applied Voltage | 30 kV oup.com | Not Specified |
| Capillary Temp. | 35°C oup.com | Not Specified |
| Detection (UV) | 206 nm oup.com | Not Specified |
| Analysis Time | < 3.5 min oup.com | < 1 min |
Spectrophotometric and Spectroscopic Approaches
Spectroscopic methods provide rapid and cost-effective tools for the quantification of Enalapril Maleate and for assessing its compatibility with other components in a formulation.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, rapid, and accessible method for the quantitative determination of Enalapril Maleate in bulk and pharmaceutical dosage forms. The method is based on the principle that the drug absorbs ultraviolet light at a specific wavelength. In its native form dissolved in aqueous media or phosphate buffer, Enalapril Maleate exhibits a maximum absorbance (λmax) at approximately 207 nm or 208 nm.
However, since many solvents are not transparent in this low UV region, derivatization is sometimes employed to shift the absorbance to a higher wavelength. One such method involves the oxidation of Enalapril Maleate with potassium permanganate in the presence of sulfuric acid, which results in a product with a λmax at 267 nm. omicsonline.org Other methods are based on the formation of charge-transfer complexes with reagents like p-chloranilic acid or iodine, producing colored products that can be measured in the visible region.
The developed methods are validated for linearity, accuracy, and precision. Beer's law is typically obeyed over a specific concentration range, allowing for quantitative analysis. For example, a method using phosphate buffer at pH 4 showed linearity in the range of 1-20 µg/mL. These spectrophotometric methods are advantageous for their simplicity, speed, and cost-effectiveness, making them suitable for routine quality control.
Table 4: Examples of UV-Visible Spectrophotometric Methods for Enalapril Maleate
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Principle | Direct Measurement | Oxidation with KMnO4/H2SO4 | Reaction with KIO3/KI |
| Solvent/Medium | Phosphate Buffer pH 4 | Aqueous | Aqueous |
| λmax | 208 nm | 267 nm omicsonline.org | 352 nm |
| Linearity Range | 1–20 µg/mL | 250–500 µg/mL | 2.5–50 µg/mL |
| LOD | 0.3721 µg/mL | Not Specified | Not Specified |
| LOQ | 0.9019 µg/mL | Not Specified | Not Specified |
Fourier Transform Infrared (FTIR) Spectroscopy for Drug-Excipient Compatibility
Fourier Transform Infrared (FTIR) spectroscopy is a crucial non-destructive technique used in the preformulation stage to assess the physical and chemical compatibility between an active pharmaceutical ingredient (API) like Enalapril Maleate and various excipients. The principle is that any interaction between the drug and an excipient can lead to changes in the position, shape, or intensity of the characteristic absorption bands in the FTIR spectrum of the drug.
The FTIR spectrum of pure Enalapril Maleate shows characteristic peaks corresponding to its functional groups, such as C=O stretching in amides (around 1644 cm⁻¹) and C=C bending in alkenes (around 666 cm⁻¹). To perform a compatibility study, binary mixtures of the drug and individual excipients (e.g., Crospovidone, Sodium Starch Glycolate, Magnesium Stearate) are prepared and their FTIR spectra are recorded. These spectra are then compared to the spectra of the pure drug and pure excipients. The absence of significant changes in the drug's characteristic peaks in the mixture suggests compatibility.
FTIR can also be coupled with thermal analysis to study degradation pathways. For instance, thermal FTIR microspectroscopy has been used to investigate the thermal-induced degradation of Enalapril Maleate to Enalapril Diketopiperazine and to study how this process is influenced by excipients like Eudragit E. The results of these studies are vital for selecting appropriate excipients that will not compromise the stability and efficacy of the final pharmaceutical product.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of Enalapril maleate. Detailed NMR studies, including 1H, COSY (Correlation Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), have been instrumental in confirming its structure in solution. researchgate.netscienceopen.commendeley.com
The 1H NMR spectrum of Enalapril maleate characteristically confirms the existence of a cis-trans equilibrium in solution. researchgate.netscienceopen.comscielo.br This isomerism is attributed to the hindered rotation along the amide bond. researchgate.netscienceopen.comscielo.br Spectral assignments for the major and minor isomers can be made with the assistance of COSY spectra. scielo.br
Furthermore, NMR techniques are crucial in studying the interaction of Enalapril maleate with other molecules, such as cyclodextrins. researchgate.netscienceopen.commendeley.com 1H NMR titration studies, which monitor the chemical shift variations in the proton resonances of both the host and guest molecules, can confirm the formation of inclusion complexes. researchgate.netscienceopen.commendeley.com The stoichiometry of such complexes, for instance, a 2:1 guest-to-host ratio with β-cyclodextrin, has been determined using this method. researchgate.netscienceopen.com Advanced 2D NMR techniques like ROESY are employed to establish the specific mode of penetration of the drug into the host cavity and to elucidate the precise structure of the resulting complex. researchgate.netscienceopen.commendeley.com
Mass Spectrometry for Metabolite Identification and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a cornerstone for the identification and quantification of Enalapril and its metabolites. nih.govnih.govijpras.com Enalapril is a prodrug that is metabolized in the liver to its active form, enalaprilat. researchgate.net LC-MS/MS methods are frequently developed for the simultaneous determination of both enalapril and enalaprilat in biological matrices like human plasma. nih.govnih.gov
For quantification, tandem mass spectrometry is operated in the multiple reaction monitoring (MRM) mode, which provides high sensitivity and selectivity. nih.govnih.gov Electrospray ionization (ESI) in the positive ion mode is commonly used as it provides high signal intensities for these analytes. nih.govnih.gov The specific MRM transitions monitored are typically m/z 377.10 → 234.20 for enalapril and m/z 349.20 → 206.10 for enalaprilat. nih.gov These methods can achieve excellent linearity over a wide concentration range and can quantify both compounds down to levels as low as 0.064 ng/mL. nih.gov
In addition to quantification, LC-MS is vital for identifying degradation products and metabolites formed under various stress conditions. nih.gov Comprehensive stress testing, including hydrolytic, oxidative, and photolytic conditions, reveals the degradation pathways. nih.gov LC-MS analysis of stressed samples has confirmed the formation of known degradation products like enalaprilat and a diketopiperazine derivative, identified through their specific mass-to-charge (m/z) values and fragmentation patterns. nih.gov The technique has also enabled the characterization of previously unknown degradation products, allowing for a more complete understanding of the drug's stability profile. nih.gov
| Analyte | Ionization Mode | MRM Transition (m/z) | Limit of Quantification (ng/mL) |
| Enalapril | ESI Positive | 377.10 → 234.20 | 0.064 |
| Enalaprilat | ESI Positive | 349.20 → 206.10 | 0.064 |
Thermoanalytical Techniques for Solid-State Characterization and Stability Research
Thermoanalytical methods are essential for characterizing the solid-state properties and stability of Enalapril maleate. researchgate.net Techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) provide critical information about its thermal stability, purity, polymorphism, and degradation kinetics. researchgate.netshd-pub.org.rs
Thermogravimetry and Differential Scanning Calorimetry (TG-DSC)
Simultaneous Thermogravimetry and Differential Scanning Calorimetry (TG-DSC) analysis is used to investigate the thermal behavior of Enalapril maleate. researchgate.netshd-pub.org.rs Studies have shown that Enalapril maleate is thermally stable up to approximately 148-154°C. shd-pub.org.rsresearchgate.net Above this temperature, the compound begins to undergo thermal degradation. shd-pub.org.rs
The DSC curve for Enalapril maleate typically shows a sharp endothermic peak corresponding to its melting point, followed by a broader thermal event indicating decomposition. researchgate.net For instance, a melting peak is observed at approximately 153°C, with thermal decomposition occurring at around 163°C. researchgate.net DSC analysis can also be used to determine the purity of the substance, with studies showing purities as high as 99.5%. researchgate.netshd-pub.org.rs
Thermogravimetric analysis (TGA) confirms the decomposition observed in the DSC data by measuring mass loss as a function of temperature. researchgate.net A typical TGA curve shows an onset of decomposition around 154°C, with a significant mass loss of about 27% occurring by 220°C. researchgate.net The derivative thermogravimetric (DTG) curve can pinpoint the temperature of maximum decomposition, which has been noted at approximately 168°C. researchgate.net
| Technique | Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) |
| DSC | Melting | ~150 | ~153 | N/A |
| DSC | Decomposition | - | ~163 | N/A |
| TGA | Decomposition | ~154 | ~168 (DTG Peak) | ~27 (up to 220°C) |
Evolved Gas Analysis (TG-DSC-FTIR)
Evolved Gas Analysis (EGA) using a system that couples TG-DSC with Fourier Transform Infrared Spectroscopy (FTIR) provides a deeper understanding of the thermal decomposition process. researchgate.netshd-pub.org.rs This hyphenated technique allows for the simultaneous measurement of mass loss and thermal events, along with the real-time identification of the gaseous products evolved during heating. shd-pub.org.rsnih.govrigaku.com
As Enalapril maleate is heated and begins to decompose, the volatile products are transferred to an FTIR spectrometer. nih.gov The FTIR spectra of these evolved gases are then analyzed to identify their chemical structures. nih.gov For Enalapril maleate, TG-DSC-FTIR analysis has successfully identified maleic anhydride as a key intermediate product released during its thermal degradation. researchgate.netshd-pub.org.rs This information is crucial for elucidating the decomposition mechanism. shd-pub.org.rs
Investigation of Thermal Degradation Pathways
The thermal degradation of Enalapril maleate is a complex process that is highly dependent on the surrounding atmosphere. researchgate.netshd-pub.org.rs In an inert nitrogen atmosphere, thermal degradation proceeds in two distinct stages. researchgate.netshd-pub.org.rs However, in an oxidizing air atmosphere, the decomposition occurs in three stages. researchgate.netshd-pub.org.rs
The primary degradation pathways in the solid state involve intramolecular cyclization to form a diketopiperazine derivative and hydrolysis of the ethyl ester to form enalaprilat. researchgate.netresearchgate.net The formation of diketopiperazine is often promoted under acidic conditions and at high temperatures. researchgate.netnih.gov The stability can be influenced by excipients in pharmaceutical formulations; for example, alkaline excipients can promote the formation of enalaprilat. nih.gov As identified by TG-DSC-FTIR, the decomposition also involves the release of maleic anhydride from the maleate salt. researchgate.netshd-pub.org.rs Kinetic analysis of the thermal breakdown using methods like the Kissinger and Friedman equations has been applied to calculate the apparent activation energy of the decomposition process. shd-pub.org.rs
Voltammetric and Amperometric Detection Methods
Electrochemical methods, including voltammetry and amperometry, offer sensitive and rapid approaches for the determination of Enalapril. researchgate.nettsijournals.comnih.gov These techniques are based on measuring the current that results from the oxidation or reduction of the analyte at an electrode surface as a function of applied potential. libretexts.org
Amperometric detection has been successfully applied for the quantification of enalapril in pharmaceutical tablets using an unmodified screen-printed electrode (SPE). researchgate.net In this method, Enalapril produces a well-defined oxidation peak at a potential of +1.05 V (versus an Ag/AgCl reference electrode) in a Britton-Robinson buffer solution at pH 5.0. researchgate.net The method demonstrates good linearity, with signals being proportional to the enalapril concentration in the range of 2.5 to 90 µM, and a detection limit of 0.9 µM. researchgate.net
Square wave cathodic stripping voltammetry is another technique used for the determination of Enalapril in both pharmaceutical dosage forms and biological fluids like urine. tsijournals.com This method involves an accumulation step where the analyte is adsorbed onto the surface of a carbon paste electrode, followed by a rapid potential scan to measure the reduction current. tsijournals.com Optimal conditions for this method have been established in a Britton-Robinson buffer at pH 9.0, achieving linear concentration ranges from 0.985 to 24.62 ng/mL depending on the accumulation time. tsijournals.com
Bioanalytical Assay Development for Enalapril and Enalaprilat in Biological Matrices
The accurate quantification of enalapril and its active metabolite, enalaprilat, in biological matrices such as plasma and serum is fundamental for pharmacokinetic and bioequivalence studies. nih.govresearchgate.net Various bioanalytical methods have been developed for this purpose, ranging from immunoassays to advanced chromatographic techniques coupled with mass spectrometry. nih.govworldwidejournals.comresearchgate.net The choice of method often depends on the required sensitivity, selectivity, and throughput. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a frequently utilized technique for the simultaneous determination of enalapril and enalaprilat due to its high sensitivity and specificity. nih.govnih.govpharmasm.com Sample preparation is a critical step, with techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) commonly employed to remove interferences from the biological matrix before analysis. researchgate.netpharmasm.com
Application of Deuterated Analogs as Internal Standards (Enalapril-d5 Maleate)
In quantitative bioanalysis using mass spectrometry, an internal standard (IS) is crucial for correcting analytical variability during sample processing and instrumental analysis. worldwidejournals.com An ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable by the mass spectrometer. Stable isotope-labeled analogs of the analyte, such as deuterated compounds, are considered the gold standard for use as internal standards in LC-MS/MS assays.
Enalapril-d5 maleate is a deuterated form of enalapril specifically intended for use as an internal standard in the quantification of enalapril by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Its chemical structure is identical to that of enalapril, except that five hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612). This results in a molecule that co-elutes with enalapril during chromatography and exhibits similar ionization efficiency and extraction recovery, but has a distinct mass-to-charge ratio (m/z), allowing for its separate detection by the mass spectrometer. The use of Enalapril-d5 as an IS improves the accuracy and precision of the analytical method.
| Property | Information |
|---|---|
| Formal Name | N-[1-(ethoxycarbonyl)-3-(phenyl-d5)propyl]-L-alanyl-L-proline, 2Z-butenedioate |
| CAS Number | 349554-02-5 |
| Molecular Formula | C20H23D5N2O5 • C4H4O4 |
| Formula Weight | 497.6 |
| Purity | ≥99% deuterated forms (d1-d5) |
Chemical properties of the deuterated internal standard. caymanchem.com
Chemometric Approaches in Analytical Method Development
Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. In analytical method development, chemometric techniques can be applied to optimize experimental conditions and process complex data from instruments like high-performance liquid chromatography with photodiode array (PDA) detection. tandfonline.comscilit.com These approaches are particularly useful for the simultaneous determination of multiple components in a mixture, such as enalapril maleate in combination with other drugs in pharmaceutical tablets. tandfonline.compharmainfo.inakjournals.com
Several chemometric calibration techniques, including classical least squares (CLS), principal component regression (PCR), and partial least squares (PLS), have been successfully applied to HPLC-PDA data for the simultaneous quantification of enalapril maleate and other active ingredients like hydrochlorothiazide or lercanidipine hydrochloride. tandfonline.comijlpr.com These methods utilize the multi-wavelength spectral data generated by the PDA detector to resolve overlapping chromatographic peaks and improve quantitative accuracy. tandfonline.com A study on the simultaneous estimation of lercanidipine hydrochloride and enalapril maleate demonstrated the utility of these three chemometric models. ijlpr.com The analytical figures of merit, including the limit of detection (LOD), were determined for each model. ijlpr.com
| Chemometric Model | Analyte | LOD (μg/ml) |
|---|---|---|
| Classical Least Squares (CLS) | Lercanidipine Hydrochloride | 0.97 |
| Enalapril Maleate | 0.90 | |
| Principal Component Regression (PCR) | Lercanidipine Hydrochloride | 0.93 |
| Enalapril Maleate | 0.88 | |
| Partial Least Squares (PLS) | Lercanidipine Hydrochloride | 0.94 |
| Enalapril Maleate | 0.89 |
Comparison of the Limit of Detection (LOD) for Enalapril Maleate and a co-analyte using different chemometric models applied to spectrophotometric data. ijlpr.com
Drug Delivery Systems and Formulation Science Research
Strategies to Enhance Bioavailability (Research Focus)
Enalapril's bioavailability is limited, which has prompted research into advanced formulation strategies. Enalapril (B1671234) is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat (B1671235) livermetabolism.comsmpdb.ca. However, this hepatic first-pass metabolism, along with other factors, contributes to a bioavailability of approximately 60% for enalapril and only 40% for the active enalaprilat livermetabolism.comresearchgate.net. The focus of current research is to develop delivery systems that can increase the amount of the drug that reaches systemic circulation.
One investigated strategy involves the complexation of enalapril maleate (B1232345) with polymers. A study complexed the drug with the cationic polymethacrylate Eudragit E100. This complexation resulted in a 1.7-fold increase in the intestinal permeation of enalapril maleate and a 1.39-fold improvement in bioavailability after oral administration in rats nih.gov. The enhanced absorption is attributed to the mucoadhesive properties of the cationic polymer nih.gov.
The conversion of enalapril to enalaprilat primarily occurs in the liver, a process known as first-pass metabolism livermetabolism.comsmpdb.caoncotarget.com. While necessary for activation, this process also contributes to the drug's variable and incomplete bioavailability researchgate.net. Bypassing the liver is a key strategy to deliver the drug more efficiently. Transmucosal delivery systems, such as buccal or transdermal patches, are being investigated to absorb the drug directly into the systemic circulation, thus avoiding the initial pass through the liver researchgate.netinnovareacademics.in. Research into nanoproniosomal gels for transdermal delivery, for example, aims to bypass the gastrointestinal tract and first-pass metabolism, thereby enhancing bioavailability innovareacademics.in. Similarly, buccal films are developed with the specific purpose of overcoming low bioavailability by providing a direct route to the bloodstream pharmaexcipients.comresearchgate.net.
Novel Oral Delivery Systems Research
To improve efficacy and patient compliance, researchers are developing advanced oral dosage forms that offer controlled and targeted release of Enalapril.
Floating microspheres are a gastroretentive drug delivery system designed to remain in the stomach for an extended period, allowing for the slow, controlled release of a drug nih.govturkjps.org. This enhances absorption and can reduce fluctuations in plasma drug concentration nih.govturkjps.org. Several studies have focused on formulating enalapril maleate into floating microspheres.
One approach uses an ionotropic gelation technique with polymers like sodium alginate and iota-carrageenan, along with a gas-forming agent like sodium bicarbonate. The entrapment of generated CO2 gas within the polymer matrix reduces the microsphere density, causing them to float on gastric fluid nih.gov. In one study, eleven formulations were developed, with the optimal formulation (F4) demonstrating a premium drug release of 91.4% turkjps.orgnih.gov. The kinetics of drug release were found to follow diffusion and erosion mechanisms nih.gov.
Another method involves solvent evaporation using a Box-Behnken design for optimization japsonline.com. This research produced microspheres with good buoyancy for over 12 hours and a sustained release profile, with cumulative drug release reaching 90.52% ± 4.11% in the optimized formulation japsonline.com.
Table 1: Research Findings on Enalapril Maleate Floating Microspheres
| Preparation Method | Polymers/Excipients Used | Key Findings | Release Kinetics Model | Reference |
| Ionotropic Gelation | Sodium alginate, iota-carrageenan, sodium bicarbonate, calcium chloride | Particle size of 199.4±0.04 μm; high drug entrapment; controlled release. | Higuchi and Korsmeyer-Peppas models | nih.govnih.gov |
| Solvent Evaporation | Drug-to-polymer ratio, solvent ratio, stirring time as variables | Particle size of 143.11 ± 27.75 μm; drug loading of 37.31% ± 5.73%; sustained release over 12 hours. | Higuchi model | japsonline.com |
Orodispersible dosage forms are designed to disintegrate or dissolve rapidly in the mouth without the need for water, which is ideal for pediatric and geriatric patients nih.govgoogle.com.
Research has been conducted on developing orodispersible mini-tablets (ODMTs) of enalapril maleate for pediatric use. Using a direct compression method with co-processed excipients like StarLac®, researchers formulated 0.1 mg ODMTs that showed a hardness of 4.0 kp, friability of less than 1%, and a rapid disintegration time of 28 seconds pharmaexcipients.comresearchgate.net. Other studies on oral dispersible tablets using different superdisintegrants also showed rapid disintegration times, ranging from 13.2 to 23.22 seconds, and high water absorption ratios japsonline.com.
Orodispersible films (ODFs) are another area of investigation. A patent for an enalapril-containing ODF describes a formulation using a water-soluble polymer like pullulan or modified starch, designed for pediatric use nih.govgoogle.com. These films are intended to disintegrate in saliva in under a minute, ensuring patient compliance and stable dosing google.com.
Table 2: Characteristics of Enalapril Maleate Orodispersible Formulations
| Formulation Type | Key Excipients | Disintegration Time | Key Feature | Reference |
| Mini Tablets (ODMTs) | StarLac®, Disolcel® | 28 seconds | Designed for pediatric dosing (0.1 mg) | pharmaexcipients.comresearchgate.net |
| Dispersible Tablets | Crospovidone, sodium starch glycolate | 13.2 - 23.22 seconds | Prepared by direct compression | japsonline.com |
| Films (ODFs) | Pullulan, modified starch (Lycoat®) | < 1 minute (target) | Avoids need for swallowing, suitable for pediatrics | nih.govgoogle.com |
Pulsatile drug delivery systems are designed to release a drug after a predetermined lag time, which can be beneficial for diseases that follow a circadian rhythm eprajournals.com. For hypertension, which often shows morning surges, a pulsatile system can be administered at night to release the drug in the early morning hours.
Research into a floating-pulsatile drug delivery system for enalapril has led to the development of press-coated tablets eprajournals.comeprajournals.comjcdronline.org. These tablets consist of a core containing the drug and superdisintegrants (like crospovidone), an outer barrier layer with polymers (such as HPMC E15LV), and a buoyant layer (with HPMC K100M and sodium bicarbonate) eprajournals.comeprajournals.com. Studies have shown that these tablets can achieve a rapid release of enalapril after a lag time of approximately 4 hours eprajournals.comeprajournals.com. The drug release was found to follow a first-order pattern and fit the Korsmeyer-Peppas equation eprajournals.comeprajournals.com.
Transmucosal Drug Delivery Research
Transmucosal delivery, which involves drug administration through mucosal linings such as the buccal (cheek) or transdermal (skin) routes, offers a way to bypass hepatic first-pass metabolism and improve bioavailability innovareacademics.inpharmaexcipients.com.
Buccal films made with bioadhesive polymers are a key area of this research. One study formulated enalapril maleate into buccal films using polymers like polyvinylpyrrolidone K90 and sodium carboxymethylcellulose pharmaexcipients.comresearchgate.net. The formulations showed high drug content (up to 98.49%) and one formulation released 92.24% of the drug within 1.5 hours researchgate.net. Another study developed mucoadhesive buccal films using pullulan, which demonstrated good physicochemical properties and a high dissolution rate researchgate.net.
Transdermal delivery is also being explored. A study on a transdermal therapeutic system (TTS) for enalapril maleate demonstrated a 3-fold improvement in bioavailability compared to a marketed oral tablet in a preclinical rat model nih.gov. The transdermal patch provided a sustained drug flux over 48 hours nih.gov. Further research has focused on nanoproniosomal gels for transdermal application. These vesicular systems act as penetration enhancers and can provide controlled, once-a-day release, with one formulation showing an approximately 189-fold greater bioavailability than the oral tablet in rats sciopen.com.
Buccal Film Formulations and Permeation Studies
Research into buccal film formulations for Enalapril (D5 maleate) has been driven by the desire to bypass the extensive first-pass metabolism that the drug undergoes when administered orally, which results in low bioavailability. nih.govresearchgate.netscispace.com The buccal mucosa offers a promising alternative route for systemic drug delivery.
Ten different formulations of mucoadhesive buccal films containing enalapril maleate were developed using a solvent casting technique. nih.govresearchgate.net These formulations utilized various mucoadhesive polymers, including Sodium carboxymethylcellulose (SCMC), Hydroxypropylmethylcellulose (HPMC), Hydroxyethyl cellulose (HEC), and Polyvinyl pyrrolidone (PVP) K-90. nih.govresearchgate.net The prepared films underwent a series of evaluations to determine their physical and drug release characteristics. These evaluations included measuring weight, thickness, surface pH, swelling index, drug content uniformity, in vitro residence time, and folding endurance. nih.govresearchgate.net
Permeation studies are crucial for evaluating the effectiveness of buccal films. In one study, the films demonstrated a controlled release of the drug for more than 10 hours. nih.govresearchgate.net An ex vivo permeation study using porcine buccal mucosa was conducted on two selected formulations, F5 and F6, to assess the drug's ability to permeate the buccal membrane. scispace.comresearchgate.net The results indicated significant drug permeation over a 10-hour period. scispace.com Formulation F5, which contained 20 mg of enalapril maleate in a combination of 2% w/v Sodium carboxymethylcellulose and 2% w/v Hydroxyethyl cellulose, was identified as a particularly promising candidate. nih.govresearchgate.netsemanticscholar.org This formulation exhibited good swelling properties, a suitable residence time for buccal application, and a favorable controlled drug release profile. nih.govresearchgate.netsemanticscholar.org
The data from the ex vivo permeation study for formulations F5 and F6 are summarized below:
| Formulation | Polymer Composition | Drug Permeation after 10 hours (%) |
| F5 | Sodium carboxymethylcellulose 2% w/v and Hydroxyethyl cellulose 2% w/v | 82.48 |
| F6 | Polyvinyl pyrrolidone K-90 5% w/v and Sodium carboxymethylcellulose 2% w/v | 90.86 |
This table presents ex vivo drug permeation data for two selected buccal film formulations of enalapril maleate. scispace.com
Transdermal Matrix Patches Development
The development of transdermal matrix patches offers another non-invasive route for the systemic delivery of Enalapril (D5 maleate), potentially improving patient compliance and providing controlled drug release. researchgate.netijpsjournal.com Various studies have focused on formulating and evaluating such patches.
In one line of research, matrix-type transdermal patches were developed using the solvent casting technique. researchgate.net These patches were formulated with Hydroxypropyl methylcellulose (HPMC) as the primary polymer, propylene glycol as a plasticizer, and water as the solvent. researchgate.net Different drug-to-polymer ratios (1:5, 1:7, 1:9) were investigated. researchgate.net Additionally, a formulation with a 1:9 drug-to-polymer ratio was prepared with the inclusion of Span 80 as a permeation enhancer. researchgate.net The compatibility between enalapril maleate and HPMC was confirmed using Fourier Transform Infrared (FTIR) spectroscopy, which showed no significant interaction. researchgate.netsphinxsai.com The patches were characterized by their physical properties, including thickness, weight variation, drug content, folding endurance, moisture content, and moisture absorption. researchgate.netijprajournal.com Ex vivo skin permeation studies, conducted using a Franz diffusion cell, indicated that the drug release followed a zero-order, non-Fickian diffusion mechanism. researchgate.neturan.ua
Another study optimized a transdermal patch formulation using HPMCK4M as the polymer and Span 80 as a penetration enhancer. ijpsjournal.com The optimized batch, TDP-7, demonstrated 85% drug release over a 24-hour period. ijpsjournal.com The release kinetics for this formulation were best described by the Korsmeyer-Peppas model. ijpsjournal.com
Further research explored the use of different grades of HPMC (K4M, K15M, and K100M) to modulate the drug release profile. sphinxsai.com It was observed that the thickness and weight of the patches increased with higher polymer grades and content. sphinxsai.com In vitro drug release studies showed that an initial burst release was more pronounced in films made with the low-viscosity grade polymer (HPMC K4M) compared to those with higher viscosity grades (HPMC K15M and K100M). sphinxsai.com
The key physicochemical and release characteristics of a representative optimized transdermal patch are detailed in the table below.
| Parameter | Result |
| Optimized Polymer | HPMCK4M |
| Permeation Enhancer | Span 80 |
| Total Drug Release (24 hr) | 85% |
| Release Kinetic Model | Korsmeyer-Peppas (r² = 0.9972) |
| Release Mechanism | Zero-order, non-Fickian diffusion |
This table summarizes the properties of an optimized enalapril maleate transdermal patch formulation. researchgate.netijpsjournal.com
Solid Dispersion and Hot-Melt Extrusion Technologies
Hot-Melt Extrusion (HME) has been investigated as a solvent-free method for producing solid dispersions of Enalapril (D5 maleate). nih.gov This technology is particularly useful for enhancing the solubility of poorly soluble drugs and for creating formulations with specific release characteristics. nih.govd-nb.info However, a significant challenge with enalapril maleate, a peptidomimetic drug, is its thermal instability. nih.govnih.gov
Research focused on quantifying the chemical degradation of enalapril maleate during the HME process identified the formation of a diketopiperazine derivative as the primary degradation product. nih.govresearchgate.netnih.gov To mitigate this thermal degradation, different polymers were screened for their suitability in the HME process.
The study revealed that the choice of polymer had a profound impact on the processing temperature and the stability of the drug. nih.gov When Soluplus® was used as the polymer, the extrusion process could be carried out at 100°C. nih.govresearchgate.net In contrast, a formulation using Eudragit® E PO allowed for successful extrusion at a significantly lower temperature of 70°C. nih.govresearchgate.netnih.gov Processing at this lower temperature effectively prevented the thermal degradation of enalapril maleate. nih.govnih.govuu.nl
Fourier Transform Infrared (FT-IR) spectroscopy was used to investigate the interaction between the drug and the polymers. The results indicated a stabilizing molecular interaction between enalapril maleate and Eudragit® E PO, which likely contributed to the ability to process the formulation at a lower temperature. nih.govresearchgate.netuu.nl Dissolution studies were also performed to assess how the different formulations influenced the drug's dissolution behavior. nih.govresearchgate.net
The findings from this research demonstrate that with careful formulation design, HME can be a viable technique for producing stable solid dispersions of thermo-sensitive drugs like enalapril maleate. nih.gov The successful formulations can potentially be used as feedstock for advanced manufacturing technologies like Fused Deposition Modeling (FDM) 3D printing to create personalized dosage forms. nih.govresearchgate.netuu.nl
| Polymer | Extrusion Temperature (°C) | Thermal Degradation |
| Soluplus® | 100 | Observed |
| Eudragit® E PO | 70 | Prevented |
This table compares the processing temperatures and resulting thermal degradation of enalapril maleate when extruded with different polymers. nih.govresearchgate.net
Compatibility Studies with Excipients
The stability of Enalapril (D5 maleate) in solid dosage forms is highly dependent on the excipients used in the formulation. google.compharmaexcipients.com Surprisingly, enalapril maleate has been found to be incompatible with many commonly used pharmaceutical excipients, which can accelerate its degradation. nih.govgoogle.com
Extensive compatibility studies have been conducted to identify excipients that promote the stability of enalapril maleate. One of the key findings is that the drug is particularly unstable in the presence of microcrystalline cellulose, calcium phosphates, and the widely used lubricant, magnesium stearate. nih.govgoogle.com To address this instability, a stable solid composition was proposed in which enalapril maleate is mixed with a carrier primarily composed of water-soluble carbohydrates, and which utilizes a lubricant other than magnesium stearate, with zinc stearate being a preferred alternative. google.com
A systematic investigation into the physicochemical stability of enalapril maleate with fourteen different excipients, categorized into four classes, provided a clear hierarchy of compatibility. pharmaexcipients.compharmaexcipients.comnih.gov The stability of enalapril maleate was found to be greatest with disaccharides, followed by celluloses, starches, and lastly, superdisintegrants, which showed the least compatibility. pharmaexcipients.compharmaexcipients.comnih.gov
| Excipient Class | Stability Ranking |
| Disaccharides | 1 (Most Stable) |
| Celluloses | 2 |
| Starches | 3 |
| Superdisintegrants | 4 (Least Stable) |
This table ranks the stability of enalapril maleate when mixed with different classes of pharmaceutical excipients. pharmaexcipients.compharmaexcipients.comnih.gov
This research also elucidated the mechanism behind the excipient-induced degradation. It was revealed that the degradation is not primarily driven by the microenvironmental pH but is strongly related to the water sorption-activity of the excipients. pharmaexcipients.compharmaexcipients.comnih.gov A condensed layer of water on the surface of excipient particles with higher water sorption capacity and lower crystallinity creates a more reactive environment that facilitates the degradation of enalapril maleate. pharmaexcipients.comnih.gov Another approach to enhance stability involved incorporating stearic acid into pellets made with microcrystalline cellulose, which was shown to reduce the formation of the main degradation products, enalaprilat and diketopiperazine. nih.gov
Advanced Research on Adverse Effects and Drug Interactions
Mechanistic Studies of Common Adverse Reactions
Angioedema Pathophysiology Research
Angioedema is a rare but potentially life-threatening adverse effect associated with enalapril (B1671234). Research into its pathophysiology points to a complex interplay of vasoactive peptides. The primary mechanism involves the accumulation of bradykinin (B550075). Enalapril inhibits the angiotensin-converting enzyme (ACE), which is also responsible for the degradation of bradykinin. nih.govfrontiersin.org This inhibition leads to increased levels of bradykinin, which, through its B2 receptors, promotes vasodilation and increased vascular permeability, resulting in the characteristic swelling of angioedema. nih.govfrontiersin.org
Further research has implicated Substance P in this process. ACE is also involved in the breakdown of Substance P, and its accumulation can contribute to vasodilation and fluid extravasation into tissues. nih.govnih.gov Studies have shown that dipeptidyl peptidase IV (DPPIV) is another enzyme responsible for the degradation of Substance P. ahajournals.orgahajournals.org Research has found that patients experiencing enalapril-induced angioedema may have decreased DPPIV activity, leading to higher levels of Substance P and exacerbating the angioedema response. ahajournals.orgahajournals.org
The following table summarizes the key molecular players in enalapril-induced angioedema:
| Molecule | Role in Angioedema Pathophysiology | Effect of Enalapril |
|---|---|---|
| Bradykinin | Binds to B2 receptors, causing vasodilation and increased vascular permeability. | Accumulates due to inhibition of ACE, its primary degrading enzyme. nih.govfrontiersin.org |
| Substance P | Induces vasodilation and fluid extravasation. nih.govnih.gov | Accumulates due to inhibition of ACE. nih.gov |
| Dipeptidyl Peptidase IV (DPPIV) | Degrades Substance P. ahajournals.orgahajournals.org | Reduced activity in some individuals, further increasing Substance P levels. ahajournals.orgahajournals.org |
Cough Induction Mechanisms
A persistent, non-productive cough is a well-known side effect of enalapril. The most widely accepted mechanism for this is the accumulation of bradykinin and Substance P in the respiratory tract. nih.govthoracrespract.org By inhibiting ACE, enalapril prevents the breakdown of these substances, leading to their accumulation. nih.govthoracrespract.org
Bradykinin is believed to sensitize airway sensory nerves, specifically the rapidly adapting stretch receptors and C-fiber receptors. nih.govnih.gov This sensitization can lead to bronchoconstriction and the cough reflex. nih.gov Additionally, bradykinin can stimulate the production of prostaglandins (B1171923), which may also contribute to the cough. ahajournals.org
Substance P, released from sensory nerves in the pharynx and upper airways, is also degraded by ACE. Its accumulation is thought to enhance the cough reflex. thoracrespract.orgnih.gov Genetic research has explored the role of polymorphisms in the bradykinin B2 receptor gene, suggesting that certain genetic variations may predispose individuals to developing an ACE inhibitor-induced cough. ahajournals.org
The proposed mechanisms for enalapril-induced cough are outlined in the table below:
| Mediator | Proposed Mechanism of Action |
|---|---|
| Bradykinin | Accumulates and sensitizes airway sensory nerves (C-fibers and stretch receptors), leading to bronchoconstriction and cough. nih.govnih.gov |
| Substance P | Accumulates in the upper airways, enhancing the cough reflex. thoracrespract.orgnih.gov |
| Prostaglandins | Production may be stimulated by bradykinin, contributing to cough by stimulating C-afferent fibers. ahajournals.org |
| Genetic Factors | Polymorphisms in the bradykinin B2 receptor gene may increase susceptibility to cough. ahajournals.org |
Hyperkalemia Development and Related Mechanisms
Enalapril can lead to hyperkalemia (elevated potassium levels) by interfering with the renin-angiotensin-aldosterone system (RAAS). droracle.ainih.gov The inhibition of ACE by enalapril leads to reduced production of angiotensin II. droracle.ainih.gov Angiotensin II is a potent stimulator of aldosterone (B195564) secretion from the adrenal cortex. ebmconsult.com
Aldosterone plays a crucial role in potassium homeostasis by promoting its excretion in the distal tubules and collecting ducts of the kidneys. droracle.aiebmconsult.com By reducing angiotensin II levels, enalapril indirectly decreases aldosterone secretion, which in turn leads to reduced potassium excretion and its potential accumulation in the blood. droracle.ainih.govebmconsult.com
This effect is particularly concerning in patients with underlying conditions that impair potassium excretion, such as chronic kidney disease and diabetes, or in those taking other medications that can increase potassium levels. droracle.aiconsensus.app
The mechanism of enalapril-induced hyperkalemia is summarized below:
| Step | Mechanism | Consequence |
|---|---|---|
| 1 | Enalapril inhibits ACE. | Reduced conversion of angiotensin I to angiotensin II. droracle.ainih.gov |
| 2 | Decreased angiotensin II levels. | Reduced stimulation of the adrenal cortex. ebmconsult.com |
| 3 | Reduced aldosterone secretion. | Decreased activity of the sodium-potassium exchange pump in the renal tubules. droracle.aiebmconsult.com |
| 4 | Decreased potassium excretion by the kidneys. | Potential for hyperkalemia. droracle.ainih.gov |
Renal Function Alterations
Enalapril can alter renal hemodynamics due to its effects on the renin-angiotensin system. By inhibiting the production of angiotensin II, a potent vasoconstrictor, enalapril causes vasodilation of both the afferent (incoming) and efferent (outgoing) arterioles of the glomerulus. nih.govnih.gov
The dilation of the efferent arteriole is typically more pronounced, which leads to a decrease in intraglomerular pressure. nih.gov This reduction in glomerular filtration pressure can result in a decrease in the glomerular filtration rate (GFR), particularly in patients who are dependent on angiotensin II-mediated efferent vasoconstriction to maintain GFR, such as those with bilateral renal artery stenosis or severe heart failure. While this effect can be detrimental in some situations, the reduction in intraglomerular pressure is also thought to contribute to the long-term renal-protective effects of enalapril in conditions like diabetic nephropathy. nih.gov
In individuals with normal renal function, enalapril generally increases renal blood flow and has a minimal effect on the GFR. nih.govdrugbank.com
The hemodynamic effects of enalapril on the kidney are detailed in the following table:
| Renal Parameter | Effect of Enalapril | Underlying Mechanism |
|---|---|---|
| Renal Vascular Resistance | Decreased | Vasodilation of afferent and efferent arterioles due to reduced angiotensin II. nih.gov |
| Renal Blood Flow | Increased | Decreased renal vascular resistance. nih.govdrugbank.com |
| Intraglomerular Pressure | Decreased | Preferential vasodilation of the efferent arteriole. nih.gov |
| Glomerular Filtration Rate (GFR) | Variable (generally maintained in normal kidneys, may decrease in certain conditions) | Dependent on the balance between increased renal blood flow and decreased intraglomerular pressure. nih.gov |
Hepatobiliary System Impacts
Hepatotoxicity associated with enalapril is a rare and idiosyncratic event. nih.gov The exact mechanism of liver injury is not fully understood, but it is not thought to be due to a direct toxic effect of the drug or its metabolite, enalaprilat (B1671235). nih.gov The prevailing hypothesis is that the liver injury is either an immune-mediated hypersensitivity reaction or a metabolic idiosyncrasy to a reactive metabolite of the drug. nih.govmedscape.com
Cases of enalapril-induced liver injury typically present with a cholestatic pattern of enzyme elevation, although hepatocellular and mixed patterns have also been reported. nih.gov The onset of injury can range from a few weeks to several months after initiating therapy. jgld.ro Histological findings in reported cases have varied and include destructive cholangitis, focal necrosis, and steatosis. jgld.roresearchgate.net Due to the idiosyncratic nature of this adverse effect, it is unpredictable and not dose-related. medscape.com
Investigational Drug-Drug Interactions and Their Pharmacological Basis
Enalapril can interact with several other medications, and understanding the pharmacological basis of these interactions is crucial.
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs can diminish the antihypertensive effect of enalapril. The proposed mechanism is the inhibition of prostaglandin (B15479496) synthesis by NSAIDs. nih.gov Prostaglandins contribute to the vasodilatory and natriuretic effects of ACE inhibitors. By inhibiting their production, NSAIDs can lead to sodium and water retention and attenuate the blood pressure-lowering effects of enalapril. nih.gov In patients with compromised renal function, the concurrent use of enalapril and NSAIDs can increase the risk of acute renal failure. fda.gov
Diuretics: When used with diuretics, enalapril can have a synergistic antihypertensive effect. nih.gov Diuretics can cause volume depletion, which activates the renin-angiotensin system. The subsequent increase in angiotensin II makes blood pressure more dependent on this system, thus enhancing the efficacy of enalapril. However, this combination can also increase the risk of first-dose hypotension and may require careful monitoring. nih.gov
Potassium-Sparing Diuretics and Potassium Supplements: The co-administration of enalapril with potassium-sparing diuretics (e.g., spironolactone, amiloride) or potassium supplements can significantly increase the risk of hyperkalemia. empathia.aiempathia.ai Enalapril reduces potassium excretion by inhibiting aldosterone production, while potassium-sparing diuretics directly inhibit potassium excretion in the renal tubules. This dual mechanism of potassium retention can lead to dangerously high serum potassium levels. empathia.ai
Lithium: Enalapril can increase serum lithium levels and the risk of lithium toxicity. empathia.ai The proposed mechanism involves a reduction in renal clearance of lithium. Enalapril can alter renal hemodynamics and sodium and water reabsorption in the proximal tubules, which can lead to increased reabsorption of lithium. empathia.aiconsultant360.com
A summary of the pharmacological basis for these interactions is presented in the table below:
| Interacting Drug Class | Pharmacological Basis of Interaction | Potential Clinical Outcome |
|---|---|---|
| NSAIDs | Inhibition of prostaglandin synthesis, leading to reduced vasodilation and increased sodium retention. nih.gov | Reduced antihypertensive effect of enalapril; increased risk of renal impairment. fda.gov |
| Diuretics | Synergistic effect on blood pressure reduction due to diuretic-induced activation of the RAAS. nih.gov | Enhanced antihypertensive effect; risk of hypotension. nih.gov |
| Potassium-Sparing Diuretics/Potassium Supplements | Additive effects on potassium retention; enalapril reduces aldosterone-mediated potassium excretion, while these agents directly inhibit potassium excretion. empathia.aiempathia.ai | Increased risk of severe hyperkalemia. empathia.ai |
| Lithium | Reduced renal clearance of lithium, possibly due to altered renal hemodynamics and tubular handling of sodium and lithium. empathia.aiconsultant360.com | Increased serum lithium levels and risk of toxicity. empathia.ai |
Compound Names Mentioned
| Compound Name |
|---|
| Amiloride |
| Angiotensin II |
| Bradykinin |
| Enalapril |
| Enalapril (D5 maleate) |
| Enalaprilat |
| Lithium |
| Spironolactone |
| Substance P |
Interactions with Diuretics and Other Antihypertensive Agents
The co-administration of Enalapril (D5 maleate) with diuretics and other antihypertensive agents generally results in an additive or synergistic hypotensive effect. This is a recognized therapeutic strategy for managing hypertension. For instance, when combined with thiazide diuretics such as hydrochlorothiazide, the antihypertensive effects of both drugs are potentiated. Enalapril can also mitigate the hypokalemia often induced by thiazide diuretics. drugbank.com
Similarly, loop diuretics can enhance the blood pressure-lowering activity of Enalapril. However, patients on diuretic therapy, especially those recently started, may experience an excessive reduction in blood pressure upon initiation of Enalapril. It is often recommended to discontinue the diuretic for a few days before starting Enalapril to mitigate the risk of symptomatic hypotension. nih.gov
The hypotensive effects of Enalapril are also amplified when used in combination with other antihypertensive drug classes, including beta-blockers (e.g., metoprolol, atenolol), calcium channel blockers, and alpha-blockers. drugbank.comnih.gov Studies have shown that the combination of enalapril and a beta-blocker like metoprolol can lead to a synergistic reduction in the risk of death in heart failure patients. oup.comjcdr.netdoaj.org
| Interacting Drug Class | Specific Agent(s) | Outcome of Interaction with Enalapril (D5 maleate) |
| Thiazide Diuretics | Hydrochlorothiazide, Benzthiazide | Potentiated antihypertensive effect; Enalapril may attenuate diuretic-induced hypokalemia. drugbank.com |
| Loop Diuretics | Furosemide | Enhanced hypotensive activity. www.nhs.uk |
| Potassium-Sparing Diuretics | Spironolactone, Amiloride, Triamterene | Increased risk of significant hyperkalemia. medicinenet.com |
| Beta-Blockers | Metoprolol, Atenolol, Propranolol | Additive antihypertensive effects. nih.gov |
| Calcium Channel Blockers | Felodipine, Diltiazem | Increased hypotensive activity. |
| Alpha-Blockers | Alfuzosin | Increased hypotensive activities. drugbank.com |
Co-administration with Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Renal Function
The concurrent use of Enalapril (D5 maleate) and Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) warrants careful consideration due to the potential for a significant negative impact on renal function. NSAIDs can reduce the antihypertensive effect of ACE inhibitors like enalapril. This interaction is particularly concerning in elderly patients, those who are volume-depleted (including those on diuretic therapy), or individuals with compromised renal function. medicinenet.com
Co-administration of NSAIDs with ACE inhibitors may lead to a deterioration of renal function, including the possibility of acute renal failure. Research has indicated that while monotherapy with either an ACE inhibitor or an NSAID did not show nephrotoxicity, combination therapy was associated with cases of reversible renal failure. mdpoison.com The combination of an ACE inhibitor, a diuretic, and an NSAID, often termed the "triple whammy," significantly increases the risk of acute kidney injury. nih.govsaspublishers.com
| NSAID | Effect on Enalapril's Antihypertensive Action | Impact on Renal Function |
| General NSAIDs | May reduce the antihypertensive effect. | Increased risk of renal function deterioration and acute renal failure, especially in at-risk populations. medicinenet.com |
| Selective COX-2 Inhibitors | Can lead to deterioration of renal function, including possible acute renal failure, when combined with ACE inhibitors in vulnerable patients. medicinenet.com | Increased risk of renal impairment. |
Synergistic or Antagonistic Effects with Other Cardiovascular Drugs
Enalapril (D5 maleate) exhibits a range of synergistic and antagonistic interactions with other cardiovascular drugs beyond antihypertensives.
Synergistic Effects:
Beta-blockers: As mentioned, drugs like metoprolol have a synergistic effect with enalapril, not only in blood pressure control but also in improving outcomes for patients with heart failure. oup.comjcdr.netdoaj.org
Calcium Channel Blockers: The combination of enalapril with a calcium channel blocker like felodipine is effective in lowering blood pressure and is generally well-tolerated, with enhanced efficacy compared to monotherapy of either drug. sci-hub.se
Antagonistic Effects: Certain medications can diminish the antihypertensive efficacy of Enalapril. These include:
Sympathomimetic agents: Drugs like ephedrine and norepinephrine can counteract the blood pressure-lowering effects of enalapril. www.nhs.uk
Certain antidepressants: Some tricyclic antidepressants and other psychotropic agents may decrease the antihypertensive activities of enalapril. drugbank.com
Interactions with Digoxin: The interaction between enalapril and digoxin is complex. While some ACE inhibitors have been reported to increase plasma digoxin levels, studies specifically examining enalapril have shown that it does not significantly alter serum digoxin concentrations in patients with congestive heart failure. ejgm.co.ukejgm.co.uk However, there is a potential for an increased risk of hyperkalemia when digoxin is combined with enalapril. drugbank.com
| Cardiovascular Drug | Type of Interaction | Effect |
| Metoprolol | Synergistic | Enhanced blood pressure reduction and improved outcomes in heart failure. oup.comjcdr.netdoaj.org |
| Felodipine | Synergistic | Effective blood pressure lowering with good tolerability. sci-hub.se |
| Ephedrine/Norepinephrine | Antagonistic | Reduced antihypertensive effect of enalapril. www.nhs.uk |
| Digoxin | Neutral on serum levels; Potential for additive effect on potassium | Enalapril does not appear to significantly affect serum digoxin levels. ejgm.co.ukejgm.co.uk Potential for increased risk of hyperkalemia. drugbank.com |
Interactions Affecting Electrolyte Balance
A key area of concern with Enalapril (D5 maleate) is its potential to cause hyperkalemia (elevated serum potassium). This risk is heightened when it is co-administered with other drugs that also affect potassium levels.
Potassium-sparing diuretics (e.g., spironolactone, amiloride, triamterene): This combination can lead to significant increases in serum potassium and should be used with caution, with frequent monitoring of serum potassium levels. medicinenet.com
Potassium supplements and potassium-containing salt substitutes: Concomitant use with enalapril can also lead to hyperkalemia. nih.gov
Other drugs that may increase serum potassium: Certain other medications can also contribute to an increased risk of hyperkalemia when taken with enalapril. oup.com
Conversely, as noted earlier, enalapril can counteract the potassium-losing effect of thiazide diuretics. drugbank.com
Overdose Pharmacology and Management Research (Excluding Clinical Treatment Protocols)
Research into the pharmacology of Enalapril overdose indicates that the primary toxic effect is an extension of its therapeutic action, leading to profound hypotension. mdpoison.comsaspublishers.com Overdoses have been reported, and while severe toxic effects are rare, they can occur. mdpoison.com
Upon ingestion, enalapril is hydrolyzed to its active metabolite, enalaprilat. In an overdose situation, the excessive blockage of the renin-angiotensin-aldosterone system results in marked vasodilation and a subsequent sharp drop in blood pressure. sci-hub.se Serum enalaprilat levels far exceeding those seen at therapeutic doses have been reported following large ingestions of enalapril. drugbank.com
Pharmacological consequences of an overdose can also include electrolyte disturbances. Due to the decreased release of aldosterone, potassium may accumulate, leading to hyperkalemia. mdpoison.com Concurrently, the retention of potassium can enhance sodium excretion, potentially causing hyponatremia. mdpoison.com In rare instances, acute renal failure has been reported in hypotensive patients following an overdose. mdpoison.com
Clinical Research Areas and Investigational Applications
Hypertension Research
Enalapril (B1671234) (D5 maleate) has been the subject of extensive clinical investigation for the management of hypertension, demonstrating its efficacy across various patient populations and etiologies of the condition.
Essential Hypertension Studies
Clinical trials have established Enalapril as an effective agent in the treatment of essential hypertension, with a notable dose-dependent effect on blood pressure reduction. In a study involving 67 patients with essential hypertension, Enalapril monotherapy resulted in the normalization of blood pressure in a significant percentage of patients across different severity grades. Specifically, blood pressure was normalized in 88% of patients with mild hypertension, 50% with moderate hypertension, and 25% with severe hypertension nih.govresearchgate.net.
Further research has highlighted Enalapril's comparative efficacy. When compared to the beta-blocker atenolol, Enalapril demonstrated a parallel efficacy in controlling blood pressure. However, it was found to produce a significantly greater reduction in systolic blood pressure in patients with mild to moderate hypertension nih.gov. Another open multicentre clinical trial investigated the effectiveness of Enalapril as a first-choice treatment for mild, moderate, and severe essential hypertension. In this trial, Enalapril alone controlled hypertension (defined as a diastolic blood pressure of 90 mmHg or less) in 34% of the 74 patients studied. Of those who responded to monotherapy, 20 had mild and 5 had moderate hypertension nih.gov. For patients who did not achieve blood pressure control with Enalapril alone, the addition of hydrochlorothiazide was effective in a substantial portion of the remaining patients nih.gov.
Recent studies have also explored the broader vascular effects of Enalapril. In a 2023 study comparing Enalapril with lisinopril in newly diagnosed hypertensive patients, both drugs were effective in lowering blood pressure. However, Enalapril was found to be superior in improving arterial endothelial function, as measured by flow-mediated dilation (FMD) mdpi.com. This improvement in endothelial function with Enalapril positively correlated with its blood-pressure-lowering effect mdpi.com.
Table 1: Efficacy of Enalapril Monotherapy in Essential Hypertension
| Hypertension Severity | Percentage of Patients with Normalized Blood Pressure |
| Mild | 88% |
| Moderate | 50% |
| Severe | 25% |
Renovascular Hypertension Research
Enalapril has been shown to be an effective treatment for renovascular hypertension. In a study of 12 patients with this condition, Enalapril successfully controlled hypertension in all participants. Notably, two patients who had previously experienced side effects with captopril tolerated Enalapril well. Furthermore, in a patient with bilateral renal artery stenosis, Enalapril effectively reduced blood pressure without inducing renal failure.
A prospective, double-blind, multicenter study compared the efficacy of Enalapril combined with hydrochlorothiazide to a standard triple-drug therapy (hydrochlorothiazide, timolol, and hydralazine) in 75 patients with renovascular hypertension. The results indicated that 96% of patients receiving the Enalapril combination achieved effective control of diastolic hypertension, compared to 82% in the standard therapy group. While both treatments significantly lowered blood pressure, the Enalapril-based regimen was more consistently effective nih.gov. This study also observed that effective renal plasma flow was significantly increased by Enalapril therapy nih.gov.
Another investigation involving 20 hypertensive patients with renal artery stenosis found that Enalapril, administered in single daily doses, effectively controlled hypertension long-term, with only two patients requiring the addition of a diuretic nih.gov. The initial drop in blood pressure after the first dose was significantly correlated with pretreatment plasma concentrations of active renin and angiotensin II nih.gov.
Pediatric Hypertension Clinical Investigations
The use of Enalapril in pediatric populations with hypertension has been systematically evaluated to establish its effectiveness and appropriate dosing. A double-blind, placebo-controlled, dose-response study in children aged 6 to 16 years demonstrated that Enalapril effectively lowered blood pressure in a dose-dependent manner nih.gov. The study concluded that larger doses were associated with a greater reduction in blood pressure nih.gov. The antihypertensive effect was consistent across different age groups, genders, races, and Tanner stages of development nih.gov.
This research identified that an initial once-daily dose of 2.5 mg for children weighing less than 50 kg and 5 mg for those weighing 50 kg or more (averaging 0.08 mg/kg) effectively reduced blood pressure within two weeks for most patients nih.govjscimedcentral.com. This was the first large-scale, double-blind, controlled study to be completed in children with hypertension and found Enalapril to be generally well-tolerated proquest.comoup.com.
Heart Failure Research
Enalapril has been a cornerstone in the treatment of heart failure, with landmark clinical trials providing extensive evidence of its benefits in both symptomatic and asymptomatic patients with left ventricular dysfunction.
Symptomatic Heart Failure Studies
The Studies of Left Ventricular Dysfunction (SOLVD) Treatment Trial was a pivotal investigation into the effects of Enalapril in patients with symptomatic heart failure and reduced left ventricular ejection fractions (LVEF ≤35%) 2minutemedicine.comacc.org. The trial demonstrated that the addition of Enalapril to conventional therapy significantly reduced mortality and hospitalizations for heart failure 2minutemedicine.comacc.org.
Key findings from the SOLVD Treatment Trial revealed a 16% reduction in all-cause mortality in the Enalapril group compared to placebo acc.org. The mortality rate in the Enalapril group was 35.2% versus 39.7% in the placebo group 2minutemedicine.com. The reduction in deaths was primarily due to a 22% decrease in mortality from progressive heart failure acc.org. Furthermore, the combined endpoint of death or hospitalization for worsening heart failure was reduced by 26% with Enalapril treatment acc.org.
Sub-studies of the SOLVD Treatment Trial provided insights into the physiological effects of Enalapril. In patients with mild to moderate heart failure, chronic treatment with Enalapril was shown to prevent progressive left ventricular dilatation and systolic dysfunction ahajournals.org. At one year, there were significant differences between the Enalapril and placebo groups in left ventricular end-diastolic volume (EDV) and end-systolic volume (ESV) ahajournals.org. In the placebo group, these volumes increased, whereas in the Enalapril group, they decreased. The mean LVEF in patients treated with Enalapril increased from 0.25 to 0.29 ahajournals.org.
Table 2: Key Outcomes of the SOLVD Treatment Trial
| Outcome | Enalapril Group | Placebo Group | Risk Reduction |
| All-Cause Mortality | 35.2% | 39.7% | 16% |
| Death from Progressive Heart Failure | - | - | 22% |
| Death or Hospitalization for Heart Failure | - | - | 26% |
Asymptomatic Left Ventricular Dysfunction Research
The SOLVD Prevention Trial investigated the role of Enalapril in patients with asymptomatic left ventricular dysfunction (LVEF ≤35%) acc.orgnih.gov. The primary goal was to determine if early intervention with Enalapril could prevent the onset of heart failure and reduce mortality and morbidity clinicaltrials.gov. The trial enrolled 4,228 patients who were followed for an average of 37 months acc.orgnih.gov.
Further analysis of the SOLVD Prevention Trial data focused on the effects of Enalapril on ventricular remodeling. Chronic treatment with Enalapril was found to slow or reverse left ventricular dilatation in these asymptomatic patients nih.gov. Radionuclide measurements showed that over a mean of 25 months, the end-diastolic volume increased in the placebo group, while it decreased in the Enalapril group nih.gov. A 22-year follow-up of a cohort from the SOLVD trials found that early therapy with Enalapril led to a significant increase in long-term survival and life expectancy ahajournals.org. This long-term benefit was observed in both the prevention and treatment arms of the trial, with a notable reduction in deaths from worsening heart failure ahajournals.org.
Table 3: Key Outcomes of the SOLVD Prevention Trial
| Outcome | Risk Reduction with Enalapril | p-value |
| All-Cause Mortality | 8% | 0.30 |
| Death or Development of Heart Failure | 29% | <0.001 |
| Death or Hospitalization for Heart Failure | 20% | <0.001 |
Renal Protection Research
Enalapril has been extensively studied for its renoprotective effects in patients with diabetic nephropathy. Research demonstrates that its benefits often extend beyond systemic blood pressure control nih.gov.
A long-term, prospective, randomized, single-blind, placebo-controlled trial followed 103 normotensive patients with type 2 diabetes and microalbuminuria for five years aafp.orgnih.gov. In the enalapril group, the mean albumin excretion rate (AER) decreased significantly, from 55 µ g/min at baseline to 20 µ g/min after five years. Conversely, the placebo group's AER increased from 53 µ g/min to 85 µ g/min aafp.orgnih.gov. This translated to a significantly lower progression to clinical albuminuria (AER > 200 µ g/min ) in the enalapril group (7.7%) compared to the placebo group (23.5%) aafp.orgnih.gov.
Another prospective, randomized study compared enalapril to the beta-blocker metoprolol in patients with insulin-dependent diabetes and established diabetic nephropathy nih.govacpjournals.org. Despite achieving similar mean arterial blood pressure control in both groups, the rate of decline in glomerular filtration rate (GFR) was significantly slower in the enalapril group (2.0 mL/min/year) than in the metoprolol group (5.6 mL/min/year) nih.govacpjournals.org. This highlights a specific renal protective effect of enalapril independent of its antihypertensive action nih.gov.
Table 3: Enalapril in Normotensive Type 2 Diabetes with Microalbuminuria (5-Year Study)
| Parameter | Enalapril Group | Placebo Group | P-Value |
|---|---|---|---|
| Change in Albumin Excretion Rate (AER) | Decreased from 55 to 20 µ g/min | Increased from 53 to 85 µ g/min | < 0.001 nih.gov |
The role of enalapril in slowing the progression of non-diabetic chronic kidney disease (CKD) has also been a key area of investigation. A randomized controlled trial involving 70 patients with moderate to severe chronic nephropathy from various etiologies compared enalapril-based treatment to conventional antihypertensive therapy nih.gov. Over a follow-up period of at least two years, the median decline in GFR was significantly slower in the enalapril group (-0.20 mL/min/1.73 m²/month) compared to the control group (-0.31 mL/min/1.73 m²/month), without a significant difference in blood pressure between the groups nih.gov.
Another study provided further support for the superiority of ACE inhibitors in delaying the progression to end-stage renal disease in patients with chronic renal failure and hypertension acpjournals.org. The progression to end-stage renal failure was 19% in the enalapril group compared with 35% in a group treated with a β-blocker acpjournals.org.
It is important to note that upon initiation of therapy in patients with severe chronic nephropathy, enalapril can cause an initial fall in GFR nih.gov. One study observed a median decrease of 14% from baseline, which was considered clinically acceptable in most patients nih.gov. However, the beneficial effect of enalapril may not extend to all causes of CKD. A study on patients with autosomal dominant polycystic kidney disease (ADPKD) did not detect a beneficial effect of ACE inhibition on the loss of renal function compared to placebo or the beta-blocker atenolol oup.com.
Table 4: GFR Decline in Chronic Kidney Disease
| Study | Treatment Groups | Median GFR Decline | P-Value |
|---|
Cardiotoxicity Prevention and Treatment Research
The potential of enalapril to mitigate cardiotoxicity induced by anthracycline chemotherapy has been explored in multiple studies. A systematic review of seven relevant studies concluded that enalapril may play a cardioprotective role nih.govresearchgate.net. The analysis found a significant difference in left ventricular ejection fraction (LVEF) favoring the enalapril group over control groups nih.govresearchgate.net. Furthermore, enalapril treatment was associated with beneficial reductions in cardiac biomarkers such as troponin I (TnI), creatine kinase myocardial band (CK-MB), and N-terminal pro-b-type natriuretic peptide (NT-proBNP) in cancer patients receiving anthracyclines nih.govresearchgate.net.
The International CardioOncology Society-one (ICOS-ONE) trial investigated two strategies for enalapril administration in patients receiving anthracyclines: a "prevention" strategy (enalapril for all patients) and a "troponin-triggered" strategy (enalapril started only after troponin elevation) nih.gov. The study found no difference in the incidence of troponin elevation between the two groups, suggesting that enalapril does not prevent the initial myocardial injury nih.govjacc.org. However, it also noted that a troponin-triggered strategy might be more convenient, implying a benefit of enalapril in preventing subsequent LV dysfunction after injury has been detected nih.gov.
This concept is supported by other research indicating that the renin-angiotensin-aldosterone system (RAAS), which enalapril inhibits, may not mediate the direct myocardial injury from anthracyclines. Instead, RAAS activation is thought to occur after the initial injury, contributing to the subsequent myocardial remodeling process jacc.org. Therefore, while enalapril may not prevent the initial rise in troponin, its use in patients who do exhibit troponin elevation has been shown to help prevent LVEF reduction jacc.org.
Table 5: Effect of Enalapril on Cardiac Parameters in Anthracycline-Treated Patients
| Parameter | Effect of Enalapril | Reference |
|---|---|---|
| Left Ventricular Ejection Fraction (LVEF) | Significant preservation/improvement compared to control. | nih.govresearchgate.net |
| Troponin I (TnI) | Beneficial reduction. | nih.govresearchgate.net |
| CK-MB | Beneficial reduction. | nih.govresearchgate.net |
| NT-proBNP | Beneficial reduction. | nih.govresearchgate.net |
Investigational Oncology Applications
Preliminary research has suggested that Enalapril may have a role in cancer therapy, particularly in combination with existing chemotherapeutic agents.
Studies have investigated the effect of Enalapril on the growth of colorectal cancer (CRC), both alone and in combination with the chemotherapy drug 5-fluorouracil (5-FU). In xenograft models of CRC, Enalapril has been shown to reduce tumor growth and increase tumor necrosis. mdpi.com This effect was observed to be more pronounced when Enalapril was administered in combination with 5-FU. mdpi.com
One of the key mechanisms by which Enalapril is thought to modulate tumor growth is through the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. drugbank.com Research has shown that Enalapril can suppress the expression of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis. drugbank.com
The combination of Enalapril and 5-FU has been found to synergistically suppress tumor growth and metastasis in 5-FU-resistant CRC cells in vivo, without an increase in systemic toxicity. drugbank.com This combination therapy has also been associated with antiangiogenic, antiproliferative, and pro-apoptotic mechanisms. drugbank.com
| Treatment Group | Observed Effect on Tumor Growth | Additional Findings |
|---|---|---|
| Enalapril alone | Reduced tumor growth | Increased tumor necrosis, decreased tumor fibrosis and collagen content |
| 5-FU alone | Reduced tumor growth | - |
| Enalapril + 5-FU | Significantly reduced tumor volume and weight compared to control or 5-FU alone | Enhanced tumor necrosis, potentiation of 5-FU's antitumor efficacy |
Research into the molecular mechanisms underlying Enalapril's effects in cancer has focused on its interaction with various signaling pathways. A significant area of investigation is its ability to inhibit the NF-κB/STAT3 signaling pathway. drugbank.com The combination of Enalapril and 5-FU has been shown to cooperatively inhibit this pathway, leading to a reduction in the expression of several downstream proteins involved in cell proliferation, angiogenesis, and survival, such as c-Myc, Cyclin D1, MMP-9, MMP-2, VEGF, Bcl-2, and XIAP. drugbank.com
Furthermore, studies have indicated that Enalapril can modulate the tumor microenvironment by increasing oxidative stress markers, such as malondialdehyde (MDA), while reducing the levels of total thiol groups and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) within tumor tissue. mdpi.com
| Pathway/Molecule | Effect of Enalapril (+/- 5-FU) | Associated Outcome |
|---|---|---|
| NF-κB/STAT3 Signaling | Inhibition | Reduced expression of proteins involved in proliferation, angiogenesis, and survival |
| VEGF | Suppressed expression | Inhibition of angiogenesis |
| MMP-2 and MMP-9 | Inhibited expression | Suppression of tumor invasion and metastasis |
| Oxidative Stress (MDA) | Increased levels | Potential contribution to tumor cell damage |
| Antioxidant Enzymes (SOD, CAT) | Reduced activity | Increased oxidative stress in tumor tissue |
Other Emerging Therapeutic Research Areas
Beyond oncology, the therapeutic potential of ACE inhibitors like Enalapril is being explored in the context of cardio-oncology. This emerging field addresses the cardiovascular complications that can arise as a side effect of cancer therapies. ACE inhibitors are being investigated for their potential to protect the heart from the damaging effects of certain chemotherapy agents. While this research is still developing, it represents a promising area of investigation for expanding the therapeutic applications of Enalapril.
Pharmacogenomics and Individualized Response Research
Genetic Polymorphisms Influencing Enalapril (B1671234) Response
Genetic variations, particularly single nucleotide polymorphisms (SNPs), in genes related to enalapril's mechanism of action and metabolism can significantly alter its effects. Enalapril is a prodrug that is converted to its active form, enalaprilat (B1671235), primarily by the enzyme carboxylesterase 1 (CES1). nih.govbohrium.com Therefore, polymorphisms in the CES1 gene are of particular interest.
Several SNPs in the CES1 gene have been reported to change the catalytic activity of the CES1 enzyme, thereby influencing enalapril metabolism. nih.gov Some variants, such as G143E, can completely block the conversion of enalapril to enalaprilat, while others reduce its catalytic efficiency. nih.govbohrium.com The prevalence of these polymorphisms can vary among different populations, highlighting the need to consider genetic background in treatment decisions. nih.gov
Polymorphisms in genes of the renin-angiotensin-aldosterone system (RAAS) and related pathways have also been extensively studied. While early research focused on the insertion/deletion (I/D) polymorphism of the ACE gene, more recent and larger studies have found that this specific variant is not consistently associated with the antihypertensive effects of enalapril. nih.gov However, one study in Malay men did find that the D/D genotype was associated with a greater blood pressure lowering response. nih.gov
Other genes have been identified that influence the response to enalapril. For instance, certain polymorphisms in the NOS3 gene, which is involved in nitric oxide synthesis, are associated with better responses to enalapril. xcode.lifemdpi.comdovepress.com Conversely, variations in genes like ADRB2 have been linked to a delayed response in reaching target blood pressure. xcode.life Gene-gene interactions, such as those between BDKRB2 and NOS3, have also been shown to be significant predictors of enalapril's antihypertensive effect. mdpi.comdovepress.com
Genetic factors also play a crucial role in the safety of enalapril, particularly in the development of adverse effects like cough and angioedema. The SLCO1B1 gene variant T521C has a strong association with an increased risk of enalapril-induced cough, as it can lead to higher plasma concentrations of the drug. nih.gov Polymorphisms in the BDKRB2 and ABO genes are also associated with ACE inhibitor-induced cough. nih.govresearchgate.net For the more severe adverse event of angioedema, variants in the XPNPEP2 and MME genes have been linked to increased risk. nih.govxcode.lifeahajournals.org
| Gene | Polymorphism | Influence on Enalapril Response | Reference |
|---|---|---|---|
| CES1 | G143E, L40T, G142E, etc. | Alters metabolic activation of enalapril to enalaprilat, affecting efficacy. | nih.govbohrium.com |
| NOS3 | rs3918226 (T allele) | Associated with a better antihypertensive response. | xcode.lifemdpi.com |
| NOS3 | rs2070744 (C allele) | Associated with good antihypertensive response. | dovepress.com |
| ADRB2 | rs2053044 (GG genotype) | Associated with a delayed response in reaching target blood pressure. | xcode.life |
| PRKCA | rs16960228 | Associated with blood pressure responses in good vs. poor responders. | mdpi.com |
| NR3C2 | rs5522 | Affects blood pressure response to treatment. | researchgate.net |
| SLCO1B1 | T521C (rs4149056) | Increased risk of enalapril-induced cough. | nih.gov |
| BDKRB2 | rs8016905 | Associated with an increased risk of ACE inhibitor-induced cough. | nih.gov |
| ABO | rs495828 | Associated with an increased risk of ACE inhibitor-induced cough, particularly in women. | nih.govclinpgx.org |
| MME | rs989692 | Associated with an increased risk of angioedema. | nih.govahajournals.org |
Metabolic Profiling and Interindividual Variability in Treatment Response
The transformation of the prodrug enalapril into its active metabolite, enalaprilat, is a critical step that determines its therapeutic effect. nih.govsmpdb.cahmdb.cadrugbank.com This metabolic conversion occurs in the liver and is mediated by the CES1 enzyme. nih.gov The significant interindividual differences observed in the activity of CES1, largely due to genetic variations, are a primary source of variability in enalapril's pharmacokinetics and pharmacodynamics. nih.govmdpi.com
Metabolic profiling, or metabolomics, offers a comprehensive view of the small-molecule metabolites in a biological system and can capture the functional consequences of genetic variation and other factors. mdpi.com In the context of enalapril, metabolic profiling can help elucidate why treatment responses differ so widely. For example, individuals with CES1 genetic variants that result in lower enzyme activity will produce less enalaprilat, leading to reduced ACE inhibition and a weaker antihypertensive effect. nih.govbohrium.com
Beyond the direct metabolism of enalapril, the drug also induces broader metabolic adaptations. Studies in animal models show that enalapril can affect energy metabolism in skeletal muscle by modulating nitric oxide and angiotensin II signaling pathways. nih.gov These changes appear to be mediated by a reduction in oxidative stress and pro-inflammatory signals, suggesting that enalapril's benefits may extend beyond simple blood pressure reduction. nih.gov The chronic administration of enalapril has also been associated with changes in the tubular handling of anions in the kidney, leading to effects like a fall in plasma uric acid concentrations. nih.gov
Understanding these metabolic fingerprints—both the direct metabolism of the drug and the systemic metabolic response to it—is key to explaining interindividual variability. mdpi.com By identifying metabolic patterns associated with good or poor responses, or with the development of adverse effects, it may be possible to tailor enalapril therapy more effectively.
Preclinical Research Models and Methodologies
In Vitro Cellular and Biochemical Assays
ACE Inhibition Assays
Enalapril (B1671234) is a prodrug that is hydrolyzed in vivo to its active metabolite, enalaprilat (B1671235), a potent inhibitor of the angiotensin-converting enzyme (ACE). scholarsresearchlibrary.com In vitro assays are fundamental for determining the inhibitory activity of enalaprilat on ACE. These assays typically measure the rate at which ACE converts a substrate, and how this rate is affected by the presence of the inhibitor.
However, research has shown that standard ex vivo measurements of ACE activity following enalapril administration can lead to an underestimation of the enzyme's inhibition in vivo. nih.gov The discrepancy arises from factors within the in vitro assay setup, such as sample dilution and the use of high concentrations of exogenous substrates. nih.gov Studies have demonstrated that the measured level of ACE inhibition is highly dependent on the substrate concentration used in the assay. When these in vitro conditions are taken into account, the observed effects can be accurately predicted based on the serum concentrations of enalaprilat. nih.gov This suggests that under physiological conditions with lower substrate concentrations, serum ACE is likely almost completely inhibited over time, a reality not fully captured by conventional in vitro assays. nih.gov
Fibroblast Culture Studies (e.g., Collagen Biosynthesis)
The effect of enalapril and its active form, enalaprilat, on collagen metabolism has been investigated using human skin fibroblast cultures. These studies are crucial for understanding the mechanisms behind tissue remodeling. In one such study, fibroblasts were treated with enalapril and enalaprilat to evaluate their impact on prolidase activity and collagen biosynthesis. Prolidase is an enzyme that plays a significant role in the recycling of proline for collagen synthesis. nih.govnih.gov
The findings indicated that both enalapril and enalaprilat led to a concentration-dependent increase in prolidase activity, which was accompanied by a parallel increase in collagen biosynthesis. nih.govnih.gov This suggests that the influence of enalapril on collagen production in fibroblasts is mediated, at least in part, through the stimulation of prolidase activity and expression. nih.gov The mechanism may also involve the activation of α2β1 integrin and IGF-IR signaling pathways, as well as the upregulation of Transforming Growth Factor-beta 1 (TGF-β1) and Nuclear Factor-kappa B (NF-κB) p65. nih.govnih.gov
| Concentration of Enalaprilat | Prolidase Activity (% of Control) |
|---|---|
| 0.3 mM | ~128% |
| 0.5 mM | ~142% |
Data derived from a study on cultured human skin fibroblasts showing the increase in prolidase activity after 24-hour treatment with enalaprilat. nih.gov
In Vivo Animal Models
Hypertension Models (e.g., Dahl Rats)
Dahl salt-sensitive (DS) and Dahl salt-resistant (DR) rats are well-established genetic models for studying hypertension. Research using these models has been instrumental in evaluating the antihypertensive effects of enalapril maleate (B1232345). In studies where DS and DR rats were maintained on high-salt (8.0% NaCl) or normal-salt (0.4% NaCl) diets, enalapril treatment consistently demonstrated the ability to lower blood pressure. nih.govnih.gov
In DS rats on a high-salt diet, which become severely hypertensive, oral enalapril treatment caused a significant reduction in systolic blood pressure (SBP). nih.gov Notably, enalapril therapy alone was found to significantly reduce SBP in all groups of rats, irrespective of their genetic strain or dietary salt intake, suggesting mechanisms of action beyond those solely related to its ACE inhibitory effects in a high-renin state. nih.gov Furthermore, enalapril was shown to induce cardiac regression (reversal of myocardial hypertrophy) in both hypertensive and normotensive rats, an effect that was associated with the reduction in both systolic and diastolic blood pressure. nih.gov
| Rat Strain | Diet | Outcome | Reference |
|---|---|---|---|
| Dahl Salt-Sensitive (DS) | High Salt (8.0% NaCl) | Significant reduction of SBP. | nih.gov |
| All Groups (DS and DR) | High and Normal Salt | Significant reduction of SBP. | nih.gov |
| Dahl Salt-Sensitive (DS) | High Salt (8.0% NaCl) | Significant reduction in SBP, DBP, and cardiac hypertrophy. | nih.gov |
| Dahl Salt-Resistant (DR) | High Salt (8.0% NaCl) | Reduction in SBP, DBP, and cardiac hypertrophy. | nih.gov |
Heart Failure Models
Animal models of heart failure, often induced by myocardial infarction, are critical for assessing therapeutic interventions. In a rat model of myocardial infarction created by ligating the left coronary artery, enalapril treatment was shown to prevent the development of cardiac hypertrophy and dysfunction. scispace.com Specifically, eight weeks post-infarction, untreated rats exhibited increased levels of circulating ACE and Angiotensin II, along with decreased levels of protective ACE2. Enalapril treatment prevented these detrimental changes in the renin-angiotensin system components and preserved cardiac function. scispace.com
Comparative studies have also been conducted to assess the relative efficacy of different ACE inhibitors. In one such study comparing enalapril with quinapril (B1585795) in a rat model of heart failure, both drugs improved survival and ventricular function in a dose-dependent manner. researchgate.net These models demonstrate the utility of enalapril in mitigating the pathological remodeling and functional decline associated with heart failure. scispace.com
Cancer Xenograft Models
The role of the renin-angiotensin system in cancer progression has led to investigations into the potential antitumor effects of ACE inhibitors like enalapril. Cancer xenograft models, where human tumor cells are implanted into immunodeficient mice, provide a platform for such preclinical studies.
In a colon cancer xenograft model, oral administration of enalapril was found to significantly inhibit tumor growth. researchgate.net On day 30 of the study, the mean tumor volume in the enalapril-treated groups was significantly lower than that in the vehicle-treated control group. researchgate.net Further research using xenografts of 5-Fluorouracil (5-FU)-resistant colorectal cancer cells demonstrated that enalapril could act as a chemosensitizer. nih.gov The combination of enalapril and 5-FU synergistically inhibited tumor growth and metastasis in vivo, at concentrations where either agent alone was ineffective. This enhanced antitumor effect was associated with the suppression of proliferation, angiogenesis, and key signaling pathways like NF-κB/STAT3. nih.gov
| Treatment Group | Mean Tumor Volume (mm³) ± SD |
|---|---|
| Vehicle | 5,206.14 ± 1,742.59 |
| Enalapril (1 mg/kg) | 3,133.26 ± 1,345.03 |
| Enalapril (5 mg/kg) | 2,965.24 ± 1,164.24 |
Data from a study showing mean tumor volume on day 30 in a colon cancer xenograft model. researchgate.net
Studies on Organ-Specific Effects (e.g., Renal Blood Flow, Cardiac Function)
Note: Preclinical pharmacodynamic studies are typically conducted with the non-deuterated form of a compound. The following data pertains to Enalapril Maleate. The deuterated form, Enalapril (D5 maleate), is principally used as an internal standard in analytical quantification. The pharmacodynamic properties of Enalapril and its deuterated isotopologue are expected to be identical.
Preclinical investigations into the organ-specific effects of enalapril have provided significant insights into its mechanisms of action, particularly concerning its impact on renal and cardiac function. These studies, primarily conducted in animal models, utilize various methodologies to assess hemodynamic and physiological changes following administration of the compound.
Cardiac Function:
In preclinical models of heart failure, enalapril has demonstrated beneficial hemodynamic effects. Studies in dogs with naturally acquired heart failure have been instrumental in elucidating these actions. Following treatment, enalapril-treated subjects exhibited significant reductions in several key cardiovascular parameters when compared to a placebo group. These included lower heart rate, mean systemic arterial blood pressure, and mean pulmonary arterial blood pressure. A marginal decrease in pulmonary capillary wedge pressure was also noted. nih.govnih.gov These findings suggest a reduction in both preload and afterload, which decreases the workload on a failing heart.
However, short-term studies in canine models did not find significant changes in echocardiographic indices of left ventricular size and function. nih.gov This indicates that the immediate benefits may be more related to hemodynamic alterations rather than direct structural or functional changes in the myocardium itself within a short timeframe.
Further research in pithed normotensive rat models aimed to dissect the compound's effect on cardiac output and regional vascular resistance. In these studies, enalapril was found to decrease diastolic and mean blood pressure by reducing both cardiac index and total peripheral resistance. nih.gov
Renal Blood Flow and Function:
The effects of enalapril on the kidneys are a crucial area of preclinical research. The compound's mechanism of action, inhibition of angiotensin-converting enzyme (ACE), directly impacts the renin-angiotensin system, a key regulator of renal hemodynamics.
Studies in pithed rat models showed that enalapril induces vasodilatation in the kidneys. nih.gov This vasodilation contributes to a decrease in total peripheral resistance. This effect is particularly important in understanding its role in managing hypertension and its impact on renal health. By promoting vasodilation of the efferent arteriole to a greater extent than the afferent arteriole, ACE inhibitors can lower intraglomerular pressure. nih.gov
This reduction in glomerular pressure is thought to be a key mechanism behind the observed decrease in proteinuria in various models. nih.gov While direct preclinical data on proteinuria from the provided search results is limited, clinical studies in hypertensive patients with glomerulonephritis have shown that enalapril therapy diminishes proteinuria, a finding supported by the proposed mechanism of reducing glomerular capillary hypertension. nih.gov
The following tables summarize the key findings from these preclinical and related studies.
Interactive Data Table: Hemodynamic Effects of Enalapril in a Canine Model of Heart Failure
| Parameter | Observation | Significance | Reference |
| Heart Rate | Significantly Lower vs. Placebo | p < 0.05 | nih.govnih.gov |
| Mean Systemic Arterial BP | Significantly Lower vs. Placebo | p < 0.05 | nih.govnih.gov |
| Mean Pulmonary Arterial BP | Significantly Lower vs. Placebo | p < 0.05 | nih.govnih.gov |
| Pulmonary Capillary Wedge Pressure | Marginally Decreased vs. Placebo | p = 0.0567 | nih.govnih.gov |
| Echocardiographic Indices | No Significant Change (Short-term) | - | nih.gov |
Interactive Data Table: Cardiovascular and Renal Effects of Enalapril in a Pithed Rat Model
| Parameter | Observation | Reference |
| Diastolic Blood Pressure | Decreased | nih.gov |
| Mean Blood Pressure | Decreased | nih.gov |
| Cardiac Index | Decreased | nih.gov |
| Total Peripheral Resistance | Decreased | nih.gov |
| Renal Vasculature | Vasodilation | nih.gov |
Research Quality, Data Interpretation, and Future Directions
Methodological Considerations in Enalapril (B1671234) Research
Methodological rigor is paramount in generating reliable and reproducible data in Enalapril research. The use of Enalapril (D5 maleate) is a key element in addressing analytical challenges and ensuring the quality of pharmacokinetic data, which in turn informs the design of robust clinical trials.
Challenges in Bioanalytical Assay Accuracy
The accurate quantification of Enalapril and its active metabolite, Enalaprilat (B1671235), in biological matrices such as plasma or serum is a significant challenge. These challenges stem from the low concentrations of the analytes, potential for interference from endogenous components, and the need for high precision and accuracy to reliably determine pharmacokinetic parameters.
The development and validation of quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for therapeutic drug monitoring and pharmacokinetic studies. In these methods, Enalapril (D5 maleate) serves as an ideal internal standard. veeprho.combiomol.comcaymanchem.comvincibiochem.it Because it is chemically identical to Enalapril but has a different mass due to the deuterium (B1214612) atoms, it behaves similarly during sample preparation, extraction, and chromatographic separation. This co-elution allows it to compensate for variations in sample processing and analytical conditions, thereby improving the accuracy and precision of the quantification of Enalapril and Enalaprilat. veeprho.comrktech.hu
The use of a stable isotope-labeled internal standard like Enalapril (D5 maleate) is a critical component in validating bioanalytical methods according to regulatory guidelines, ensuring data integrity for pharmacokinetic and bioequivalence studies. rktech.hu
| Parameter | Description | Role of Enalapril (D5 maleate) |
|---|---|---|
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | Helps to distinguish the analyte signal from matrix interferences. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Improves accuracy by correcting for analyte loss during sample processing. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Enhances precision by accounting for variability in extraction and injection volumes. |
| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting substances. | Compensates for matrix-induced ion suppression or enhancement. |
| Recovery | The efficiency of the extraction procedure of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Used to assess the consistency of the extraction process for the analyte. |
Design of Clinical Trials (e.g., Pediatric Studies)
The design of clinical trials for Enalapril, particularly in pediatric populations, presents unique challenges. These include age-related differences in pharmacokinetics, ethical considerations in conducting research with children, and the practical difficulties of blood sampling in infants and young children.
Pharmacokinetic data from pediatric studies are often sparse, which can complicate the establishment of safe and effective dosing regimens. A systematic review of pediatric pharmacokinetic studies of Enalapril highlighted the limited data available, especially in different age groups and disease states such as heart failure. The use of extemporaneously prepared suspensions in these studies can also introduce variability in dosing.
In a multicenter randomized trial of Enalapril in infants with a single ventricle, a key challenge was determining the appropriate dose and monitoring its effects. The study was a randomized, double-blind, placebo-controlled trial, which is a robust design for assessing efficacy. However, it did not find a significant improvement in the primary outcome of weight-for-age z-score at 14 months.
The development of age-appropriate formulations, such as orodispersible minitablets, is a critical step in improving the design and conduct of pediatric trials. Recent studies have focused on evaluating the pharmacokinetics of these new formulations in children with heart failure, with the aim of providing more reliable dosing information. Accurate bioanalytical methods, reliant on internal standards like Enalapril (D5 maleate), are foundational to the success of such trials by ensuring the quality of the pharmacokinetic data obtained.
Gaps in Current Research and Unexplored Avenues
Despite decades of use, there are still gaps in our understanding of Enalapril, particularly concerning its use in specific populations and its full range of pharmacological effects. The role of Enalapril (D5 maleate) in addressing these gaps lies in its ability to facilitate more precise and detailed research.
One significant gap is the incomplete understanding of Enalapril's pharmacokinetics across the full pediatric age range and in various disease states. While some studies have been conducted, more research is needed to refine dosing recommendations for neonates, infants, and children with different types of heart disease or renal impairment.
Another area for further exploration is the impact of genetic polymorphisms on the response to Enalapril. Variations in genes encoding for the angiotensin-converting enzyme (ACE) and other components of the renin-angiotensin-aldosterone system may influence the efficacy and safety of the drug. Pharmacogenetic studies, which require accurate measurement of drug and metabolite levels, could help to personalize Enalapril therapy.
The potential therapeutic effects of Enalapril in conditions beyond hypertension and heart failure are also an area of ongoing research. For example, some studies have suggested a role for ACE inhibitors in mitigating certain diabetes-induced changes in intestinal morphology. Further investigation into these and other potential applications is warranted.
There is a lack of research on the independent biological effects of Enalapril (D5 maleate) itself, as its primary utility is as an analytical tool.
Emerging Research Technologies and Approaches
Advances in analytical and computational technologies are opening new avenues for Enalapril research. High-resolution mass spectrometry and novel sample preparation techniques are continually improving the sensitivity and specificity of bioanalytical assays. These advancements, coupled with the use of stable isotope-labeled internal standards like Enalapril (D5 maleate), allow for more detailed pharmacokinetic and metabolic profiling.
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is an emerging approach that could provide new insights into the mechanisms of action of Enalapril and the individual variability in response to the drug.
In silico approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are being used to design new ACE inhibitors and to better understand the interactions between existing drugs like Enalapril and their target enzyme. These computational methods can help to identify promising new drug candidates and to optimize their pharmacological properties.
Machine learning and artificial intelligence are also being applied to analyze large datasets from clinical trials and electronic health records to identify patterns and predictors of treatment response. These approaches have the potential to lead to more personalized and effective use of Enalapril and other cardiovascular drugs.
Translational Research Perspectives
Translational research aims to bridge the gap between basic scientific discoveries and their clinical application. In the context of Enalapril, this involves translating our understanding of its pharmacology and mechanisms of action into improved therapeutic strategies.
A key aspect of this is the "bench-to-bedside" process, where findings from preclinical studies in animal models are used to inform the design of clinical trials in humans. The development and use of Enalapril (D5 maleate) is an example of a research tool that is critical for this translational process, as it enables the accurate and reliable measurement of drug exposure in both preclinical and clinical phases of drug development.
Conversely, "bedside-to-bench" research involves taking observations from clinical practice and investigating the underlying mechanisms in the laboratory. For example, if a particular patient population shows an unexpected response to Enalapril, researchers can use this clinical observation to guide new preclinical studies to understand the reasons for this variability.
Future translational research on Enalapril will likely focus on refining its use in specific patient populations, such as children and individuals with genetic predispositions to certain cardiovascular diseases. The development of novel drug delivery systems and combination therapies will also be important areas of investigation. The continued use of precise analytical tools like Enalapril (D5 maleate) will be essential for the success of these translational research efforts.
Q & A
Basic Research Questions
Q. How does deuterium labeling (D5) in Enalapril maleate influence pharmacokinetic and metabolic profiling in preclinical studies?
- Methodological Answer : Use isotopic tracer techniques (e.g., LC-MS/MS) to compare absorption, distribution, and clearance rates between deuterated (D5) and non-deuterated forms. Monitor isotopic effects on CYP450-mediated metabolism by analyzing plasma/tissue samples in rodent models. Include control groups to isolate deuterium-specific effects .
Q. What validated analytical methods are recommended for quantifying Enalapril (D5 maleate) in complex biological matrices?
- Methodological Answer : Develop a UPLC-PDA method with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase of NaH2PO4 buffer (pH 3.0) and methanol (70:30 v/v). Validate per ICH guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>98%) in plasma/urine . For deuterated forms, use mass spectrometry to distinguish isotopic peaks .
Q. How to design in vitro ACE inhibition assays using Enalapril (D5 maleate) to assess structure-activity relationships?
- Methodological Answer : Perform competitive binding assays with hog plasma ACE, using angiotensin I as substrate. Measure I50 values via fluorometric detection (Ex/Em: 340/490 nm). Compare D5 and non-deuterated forms to evaluate isotopic substitution effects on binding affinity .
Q. What statistical frameworks are optimal for analyzing dose-response data in Enalapril-based hypertension models?
- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal Emax model) to dose-response curves. Use ANOVA with post-hoc Tukey tests for inter-group comparisons in blood pressure reduction studies. Include covariates like baseline BP and renal function in multivariate models .
Advanced Research Questions
Q. How to resolve contradictions in reported ACE inhibition potencies of Enalapril (D5 maleate) across studies?
- Methodological Answer : Conduct meta-analysis of published I50 values (e.g., 1.2 nM in hog plasma vs. 2.5 nM in human serum). Control for variables: enzyme source (species-specific ACE isoforms), assay pH, and substrate concentration. Validate findings using orthogonal methods (e.g., SPR for binding kinetics) .
Q. What formulation strategies improve the oral bioavailability of Enalapril (D5 maleate) in pediatric or geriatric populations?
- Methodological Answer : Develop nanoproniosomal gels using lipid-based carriers (e.g., Span 60/Cholesterol). Characterize encapsulation efficiency (>85%) via dialysis and assess in vivo pharmacokinetics in hypertensive rat models. Compare Cmax and AUC0-24h with conventional tablets .
Q. How to validate the stability of Enalapril (D5 maleate) under long-term storage conditions?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring. Track degradation products (e.g., diketopiperazine derivatives) and enforce ICH Q1A(R2) criteria (assay ±5%, impurities <0.2%). Use Arrhenius modeling to predict shelf-life .
Q. What multi-omics approaches elucidate Enalapril (D5 maleate)'s off-target effects in diabetic angiopathy models?
- Methodological Answer : Integrate transcriptomics (RNA-seq of endothelial cells) and proteomics (LC-MS/MS of plasma) to identify dysregulated pathways (e.g., TGF-β, VEGF). Validate candidates via siRNA knockdown or Western blot in high-glucose-treated HUVECs .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
